molecular formula C28H32FN3O5 B611126 TAK-828F

TAK-828F

Cat. No.: B611126
M. Wt: 509.6 g/mol
InChI Key: ICMFYVOUDGRBLG-NJMNTPMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-828F is a novel, synthetic, and orally available potent inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a master transcriptional regulator for the differentiation and function of IL-17-producing T-helper 17 (Th17) cells and IL-17/IFN-γ double-producing Th1/17 cells, which are central drivers in the pathogenesis of various autoimmune diseases . As a research tool, this compound demonstrates high binding affinity for the human RORγt ligand-binding domain and exhibits excellent selectivity, showing no significant activity against related nuclear receptors RORα and RORβ or a broad panel of other kinases, ion channels, and transporters . In vitro, this compound effectively inhibits IL-17A production from human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes . It also potently suppresses the differentiation of naive T cells into pathogenic Th17, Th1/17, and Tc17 cell subsets in both human and mouse systems at nanomolar concentrations . A key pharmacological feature of this compound is its ability to improve the imbalance between Th17 and regulatory T cells (Tregs), by suppressing Th17 cell differentiation and concurrently upregulating Treg populations . In vivo research applications have shown that oral administration of this compound provides strong, dose-dependent protection in a T cell transfer murine model of colitis . The compound reduces the population of Th17 and Th1/17 cells in mesenteric lymph nodes and inhibits the expression of pro-inflammatory cytokines like IL-17A and IL-17F in the colon . Furthermore, studies indicate that this compound can help recover the expression of genes critical for intestinal barrier function, such as zonula occludens-1 (ZO-1) and mucin 2 (Muc2) . These properties make this compound a highly valuable compound for investigating the role of RORγt and Th17 pathway biology in autoimmune and chronic inflammatory conditions, including inflammatory bowel disease (IBD), psoriasis, and multiple sclerosis . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Key Research Applications: • Investigation of Th17 cell biology and RORγt signaling . • Studying autoimmune disease models such as colitis, psoriasis, and multiple sclerosis . • Research into immune modulation and the Th17/Treg cell balance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFYVOUDGRBLG-NJMNTPMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TAK-828F: A Potent and Selective RORγt Inverse Agonist for Th17-Mediated Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of TAK-828F, a novel, orally available small molecule that acts as a potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RORγt pathway.

Introduction to RORγt and the Th17 Pathway

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, and the entire process is orchestrated by the master transcription factor, RORγt.[2][3] Once activated, RORγt binds to the promoter regions of genes encoding for these pro-inflammatory cytokines, initiating their transcription and subsequent secretion.[4]

Dysregulation of the Th17 pathway and excessive production of IL-17 have been strongly linked to the pathology of numerous autoimmune disorders, including inflammatory bowel disease (IBD), multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[2] Therefore, inhibiting the function of RORγt presents a highly attractive therapeutic strategy for these debilitating conditions. Small molecule inverse agonists of RORγt, such as this compound, are designed to bind to the receptor and promote a conformational change that represses its transcriptional activity, thereby reducing the production of pathogenic pro-inflammatory cytokines.

This compound: Mechanism of Action and Preclinical Profile

This compound is a potent, selective, and orally bioavailable RORγt inverse agonist. Its mechanism of action involves direct binding to the RORγt ligand-binding domain, which in turn inhibits the recruitment of coactivator proteins, such as steroid receptor coactivator-1 (SRC-1), necessary for transcriptional activation. This leads to a dose-dependent suppression of RORγt-mediated gene transcription and a subsequent reduction in the production of IL-17 and other Th17-associated cytokines.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency, selectivity, and efficacy.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference(s)
RORγt Binding IC50Human1.9 nM
RORγt Reporter Gene IC50Human6.1 nM
RORγt Reporter Gene IC50Mouse9.5 nM
IL-17A mRNA Inhibition IC50 (PBMCs)Human21.4 - 34.4 nM
RORα and RORβ SelectivityHuman>5000-fold

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference(s)
IL-23-Induced Cytokine Expression (Mouse)0.3, 1, and 3 mg/kg, p.o., b.i.d., 28 daysRobust and dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg)
T-cell Transfer Colitis (Mouse)1 and 3 mg/kg, p.o., b.i.d.Strong protection from colitis progression; dose-dependent decrease in Th17 and Th1/17 cells; inhibition of colonic IL-17A and IL-17F mRNA.
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)Prophylactic and therapeutic treatmentEfficacious in the EAE model; inhibited differentiation of Th17 and Th1/17 cells in inguinal lymph nodes and their increase in the CNS.

Signaling Pathways and Experimental Workflows

RORγt Signaling Pathway and Point of Inhibition by this compound

The following diagram illustrates the central role of RORγt in Th17 cell differentiation and function, and the mechanism by which this compound exerts its inhibitory effect.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive CD4+ T Cell Cytokines TGF-β, IL-6, IL-23 Receptors Cytokine Receptors Cytokines->Receptors Binding STAT3 STAT3 Receptors->STAT3 Activation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA Induces Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation Coactivators Coactivators (e.g., SRC-1) IL17_Gene IL-17 Gene RORgt_Protein->IL17_Gene Binds to Promoter Coactivators->IL17_Gene Recruited by RORγt IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation Pro_inflammatory_Effects Pro-inflammatory Effects (Autoimmunity) IL17_Protein->Pro_inflammatory_Effects Secretion TAK828F This compound TAK828F->RORgt_Protein Inverse Agonist Binding Reporter_Assay_Workflow cluster_workflow RORγt Reporter Gene Assay Workflow Start Start Cell_Culture 1. Culture Host Cells (e.g., HEK293T) Start->Cell_Culture Transfection 2. Co-transfect with: - RORγt Expression Vector - Reporter Vector (e.g., pGL4-luc2P) Cell_Culture->Transfection Incubation1 3. Incubate for 24-48h (for protein expression) Transfection->Incubation1 Compound_Addition 4. Add this compound (or other test compounds) Incubation1->Compound_Addition Incubation2 5. Incubate for 18-24h Compound_Addition->Incubation2 Cell_Lysis 6. Lyse Cells Incubation2->Cell_Lysis Luciferase_Assay 7. Add Luciferase Substrate Cell_Lysis->Luciferase_Assay Measurement 8. Measure Luminescence Luciferase_Assay->Measurement Data_Analysis 9. Analyze Data (Calculate IC50) Measurement->Data_Analysis End End Data_Analysis->End Development_Rationale cluster_rationale This compound Development Rationale Disease Autoimmune Diseases (e.g., IBD, MS) Pathology Pathogenic Role of Th17 Cells and IL-17 Disease->Pathology is driven by Master_Regulator RORγt as the Master Transcription Factor of Th17 Pathology->Master_Regulator is controlled by Therapeutic_Hypothesis Hypothesis: Inhibition of RORγt will ameliorate autoimmune disease Master_Regulator->Therapeutic_Hypothesis leads to Drug_Discovery Drug Discovery Campaign: Screen for RORγt Inverse Agonists Therapeutic_Hypothesis->Drug_Discovery initiates Lead_Compound Identification of this compound: Potent and Selective Drug_Discovery->Lead_Compound results in Preclinical_Testing Preclinical Validation: In Vitro and In Vivo Models Lead_Compound->Preclinical_Testing undergoes Clinical_Development Clinical Development for Autoimmune Indications Preclinical_Testing->Clinical_Development supports

References

TAK-828F: A Potent and Selective RORγt Inverse Agonist for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant global health challenge. A key player in the inflammatory cascade of many of these diseases is the T helper 17 (Th17) cell, which, along with related IL-17-producing cells like Tc17 and Th1/17 cells, is implicated in the pathogenesis of conditions such as inflammatory bowel disease (IBD), multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[1] The differentiation and function of these pathogenic cells are orchestrated by the master transcriptional regulator, Retinoic acid-related orphan receptor gamma t (RORγt).[1] Consequently, RORγt has emerged as a highly attractive therapeutic target for the development of novel immunomodulatory drugs.

This technical guide focuses on TAK-828F, a potent, selective, and orally available RORγt inverse agonist.[1][2] As an inverse agonist, this compound not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of RORγt. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in the field of autoimmune disease.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly targeting RORγt, a key nuclear receptor that governs the differentiation of naïve T cells into Th17 and other IL-17-producing cells. By acting as an inverse agonist, this compound inhibits the transcriptional activity of RORγt.[3] This leads to a downstream reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F) and IL-22. Furthermore, this compound has been shown to improve the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs), further contributing to its immunomodulatory profile.

Data Presentation

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

AssayTargetSpeciesIC50 ValueSelectivityReference
TR-FRET Binding AssayRORγtHuman1.9 nM-
Reporter Gene AssayRORγtHuman6.1 nM>5000-fold vs RORα and RORβ
Reporter Gene AssayRORγtMouse9.5 nM-
IL-17A Gene ExpressionRORγtHuman PBMCs21.4 - 34.4 nM-

Table 2: In Vivo Efficacy of this compound in Animal Models of Autoimmune Disease

Animal ModelDiseaseDosageRouteKey FindingsReference
Naïve T cell transferColitis1 and 3 mg/kg, b.i.d.OralStrongly protected against colitis progression; Decreased Th17 and Th1/17 cells in mesenteric lymph nodes.
IL-23-induced cytokine expressionPsoriasis-like inflammation0.3, 1, and 3 mg/kg, b.i.d. for 28 daysOralRobust, dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg).
Experimental Autoimmune Encephalomyelitis (EAE)Multiple Sclerosis1 and 3 mg/kgOralProphylactic and therapeutic efficacy; Inhibited differentiation of Th17 and Th1/17 cells in inguinal lymph nodes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound. These are summaries and may require further optimization for specific laboratory conditions.

RORγt Inverse Agonist Activity Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:

  • Objective: To determine the binding affinity of this compound to the RORγt ligand-binding domain (LBD).

  • Principle: This assay measures the proximity of a fluorescently labeled probe and a terbium-labeled anti-tag antibody bound to the RORγt-LBD. When this compound displaces the probe, the FRET signal decreases.

  • General Protocol:

    • Recombinant human RORγt-LBD is incubated with a fluorescently labeled probe and a terbium-labeled antibody.

    • Serial dilutions of this compound are added to the mixture.

    • After incubation, the TR-FRET signal is measured using a suitable plate reader.

    • The IC50 value is calculated from the dose-response curve.

2. Reporter Gene Assay:

  • Objective: To measure the inverse agonist activity of this compound on RORγt-mediated transcription.

  • Principle: Cells are co-transfected with an expression vector for RORγt and a reporter plasmid containing ROR response elements (ROREs) upstream of a luciferase gene. Inverse agonist activity is measured as a decrease in luciferase expression.

  • General Protocol:

    • HEK293T or Jurkat cells are transiently co-transfected with a RORγt expression plasmid and a RORE-luciferase reporter plasmid.

    • Transfected cells are treated with varying concentrations of this compound.

    • After an appropriate incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

    • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Models of Autoimmune Disease

1. T Cell Transfer Model of Colitis:

  • Objective: To evaluate the efficacy of this compound in a T cell-mediated model of inflammatory bowel disease.

  • General Protocol:

    • Isolate naïve CD4+ T cells from the spleens of donor mice.

    • Inject these cells intraperitoneally into immunodeficient recipient mice (e.g., Rag1-/-).

    • Monitor mice for the development of colitis (e.g., weight loss, diarrhea, colon histology).

    • Administer this compound or vehicle orally to the mice, either prophylactically or therapeutically.

    • At the end of the study, collect tissues (e.g., colon, mesenteric lymph nodes) for histological and immunological analysis (e.g., flow cytometry for Th17 cells).

2. Experimental Autoimmune Encephalomyelitis (EAE) Model:

  • Objective: To assess the efficacy of this compound in a widely used model of multiple sclerosis.

  • General Protocol:

    • Immunize mice (e.g., C57BL/6) with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) and Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate blood-brain barrier permeability.

    • Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and assign a clinical score.

    • Treat mice with this compound or vehicle orally.

    • At the peak of the disease or at the study endpoint, collect central nervous system (CNS) tissue and lymphoid organs for analysis of immune cell infiltration and cytokine production.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to this compound research.

RORgt_Signaling_Pathway cluster_T_Cell Naïve T Cell cluster_Th17_Cell Th17 Cell TGF-β TGF-β RORγt RORγt TGF-β->RORγt Induces expression IL-6 IL-6 IL-6->RORγt Induces expression IL-23 IL-23 Th17 Differentiation Th17 Differentiation RORγt->Th17 Differentiation Drives RORγt_active Active RORγt Th17 Differentiation->RORγt_active IL-17A IL-17A RORγt_active->IL-17A Promotes transcription IL-17F IL-17F RORγt_active->IL-17F Promotes transcription IL-22 IL-22 RORγt_active->IL-22 Promotes transcription Inflammation Inflammation IL-17A->Inflammation IL-17F->Inflammation IL-22->Inflammation This compound This compound This compound->RORγt_active Inhibits (Inverse Agonist)

Caption: RORγt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_EAE cluster_Induction EAE Induction (Day 0) cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Immunization Immunize Mice (MOG35-55 + CFA) PTX_Injection_1 Pertussis Toxin Injection PTX_Injection_2 Pertussis Toxin Injection (Day 2) Treatment_Start Initiate Treatment (this compound or Vehicle) Daily_Monitoring Daily Clinical Scoring and Weight Measurement Treatment_Start->Daily_Monitoring Tissue_Collection Collect CNS and Lymphoid Tissues Daily_Monitoring->Tissue_Collection Histology Histological Analysis (Inflammation, Demyelination) Tissue_Collection->Histology Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tissue_Collection->Flow_Cytometry PTX_Injection_2->Treatment_Start

Caption: Experimental workflow for the EAE mouse model.

Conclusion

This compound represents a promising small molecule therapeutic candidate for the treatment of a range of autoimmune diseases. Its potent and selective inverse agonist activity against RORγt effectively suppresses the key drivers of Th17-mediated inflammation. The preclinical data robustly support its mechanism of action and demonstrate its efficacy in relevant animal models. This technical guide provides a foundational resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound and the broader field of RORγt modulation in autoimmunity. The provided experimental overviews can serve as a starting point for designing and conducting further preclinical investigations.

References

TAK-828F: A Technical Overview of its Attenuation of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-828F is a potent and selective orally available inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells and other immune cells that produce interleukin-17 (IL-17).[1][3] These cells, including Th1/17 cells which co-produce IL-17 and interferon-gamma (IFN-γ), are key drivers in the pathogenesis of various autoimmune and inflammatory diseases.[3] By inhibiting RORγt activity, this compound effectively suppresses the production of pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for conditions such as inflammatory bowel disease (IBD) and multiple sclerosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on inflammatory signaling pathways, and detailed methodologies of key experimental validations.

Core Mechanism of Action: RORγt Inverse Agonism

This compound functions by directly binding to the RORγt ligand-binding domain, which prevents the recruitment of coactivators necessary for the transcription of target genes. This inverse agonism leads to a downstream reduction in the expression of RORγt-dependent genes, most notably those encoding for pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/SystemReference
RORγt Binding Affinity (IC50) 1.9 nMHuman RORγt
RORγt Reporter Gene Inhibition (IC50) 6.1 nMJurkat cells
IL-17A Expression Inhibition (ED80) 0.5 mg/kg (oral)IL-23-induced mouse model
IL-17 Gene Expression Inhibition (IC50) 21.4 - 34.4 nMHuman PBMCs from IBD patients

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Colitis

ParameterDosageEffectReference
Progression of Colitis 1 and 3 mg/kg (oral, b.i.d.)Strong protection
Th17 and Th1/17 Cell Population 1 and 3 mg/kg (oral, b.i.d.)Dose-dependent decrease in mesenteric lymph nodes
IL-17A and IL-17F mRNA Expression in Colon 1 and 3 mg/kg (oral, b.i.d.)Inhibition
IL-10 mRNA Expression in Colon 1 and 3 mg/kg (oral, b.i.d.)Increase

Signaling Pathway Modulation

This compound primarily exerts its anti-inflammatory effects by modulating the Th17 signaling pathway. By inhibiting RORγt, this compound prevents the differentiation of naïve T cells into pathogenic Th17 and Th1/17 cells. This leads to a reduction in the production of key pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. Furthermore, this compound has been shown to improve the balance between Th17 and regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis.

TAK_828F_Signaling_Pathway cluster_T_Cell Naïve T Cell cluster_TAK828F cluster_Cytokines Pro-inflammatory Cytokines TGFb TGF-β RORgt_activation RORγt Activation TGFb->RORgt_activation Treg_diff Treg Differentiation TGFb->Treg_diff IL6 IL-6 IL6->RORgt_activation IL23 IL-23 Th17_diff Th17/Th1/17 Differentiation RORgt_activation->Th17_diff IL17A IL-17A Th17_diff->IL17A IL17F IL-17F Th17_diff->IL17F IL22 IL-22 Th17_diff->IL22 Th17_diff->Treg_diff Inhibits TAK828F This compound TAK828F->RORgt_activation Inhibits Inflammation Inflammation IL17A->Inflammation IL17F->Inflammation IL22->Inflammation Immune_Homeostasis Immune Homeostasis Treg_diff->Immune_Homeostasis

Caption: this compound inhibits RORγt, blocking Th17 differentiation and promoting immune homeostasis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

RORγt Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit the transcriptional activity of RORγt in a cellular context.

Cell Line: Jurkat cells (human T lymphocyte cell line).

Methodology:

  • Transfection: Jurkat cells are transiently transfected with two plasmids:

    • An expression vector encoding for human RORγt.

    • A reporter vector containing a luciferase gene under the control of a RORγt-responsive element.

  • Compound Treatment: Transfected cells are seeded into 96-well plates and treated with various concentrations of this compound or vehicle control.

  • Incubation: Cells are incubated for 24 hours to allow for compound activity and luciferase expression.

  • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.

Reporter_Assay_Workflow start Start transfect Transfect Jurkat cells with RORγt and Luciferase plasmids start->transfect seed_treat Seed cells and treat with This compound or vehicle transfect->seed_treat incubate Incubate for 24 hours seed_treat->incubate lyse_read Lyse cells and measure luciferase activity incubate->lyse_read analyze Calculate IC50 lyse_read->analyze end End analyze->end

Caption: Workflow for the RORγt reporter gene assay.
Naïve T Cell Transfer Model of Mouse Colitis

This in vivo model is used to evaluate the efficacy of this compound in a Th17-driven model of IBD.

Animal Model: Severe combined immunodeficient (SCID) mice.

Methodology:

  • T Cell Isolation: Naïve CD4+CD45RBhigh T cells are isolated from the spleens of healthy donor mice using magnetic-activated cell sorting (MACS).

  • T Cell Transfer: Isolated naïve T cells are adoptively transferred into SCID mice via intraperitoneal injection.

  • Compound Administration: Following T cell transfer, mice are orally administered this compound (e.g., 1 and 3 mg/kg, twice daily) or vehicle control.

  • Disease Monitoring: Mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A clinical score is assigned based on these parameters.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and colons are collected for histological analysis. Mesenteric lymph nodes are harvested for flow cytometric analysis of T cell populations (Th17, Th1/17, Treg). Colon tissue is also processed for mRNA expression analysis of key cytokines (IL-17A, IL-17F, IL-10).

Colitis_Model_Workflow start Start isolate Isolate naïve T cells from donor mice start->isolate transfer Adoptively transfer T cells into SCID mice isolate->transfer administer Administer this compound or vehicle orally transfer->administer monitor Monitor clinical signs of colitis administer->monitor analyze Endpoint analysis: Histology, Flow Cytometry, qPCR monitor->analyze end End analyze->end

Caption: Workflow for the T cell transfer model of colitis.
In Vitro Th17 and Treg Differentiation Assay

This assay assesses the direct effect of this compound on the differentiation of naïve T cells into Th17 and Treg lineages.

Cell Source: Naïve CD4+ T cells isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • T Cell Isolation: Naïve CD4+ T cells are purified using negative selection kits.

  • Cell Culture and Differentiation:

    • Th17 Differentiation: Cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of a cytokine cocktail containing TGF-β and IL-6.

    • Treg Differentiation: Cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.

  • Compound Treatment: this compound or vehicle control is added to the culture medium at the time of cell stimulation.

  • Incubation: Cells are cultured for 3-5 days to allow for differentiation.

  • Flow Cytometry Analysis: Cells are harvested and stained for intracellular markers to identify differentiated populations:

    • Th17 cells: RORγt and IL-17A.

    • Treg cells: Foxp3 and CD25.

  • Data Analysis: The percentage of Th17 and Treg cells in the presence of different concentrations of this compound is determined by flow cytometry.

Conclusion

This compound is a highly potent and selective RORγt inverse agonist that demonstrates significant anti-inflammatory activity both in vitro and in vivo. By targeting the master regulator of Th17 cell differentiation, this compound effectively reduces the production of key pro-inflammatory cytokines and helps to restore immune balance. The data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of RORγt inhibition for the treatment of inflammatory diseases. The promising preclinical profile of this compound underscores the potential of this therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for TAK-828F in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). TAK-828F is a potent, selective, and orally available inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of Th17 and Th1/17 cells, which are critical in the pathogenesis of EAE and MS. These application notes provide a comprehensive overview of the use of this compound in the EAE model, including its mechanism of action, quantitative effects on disease parameters, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effects in EAE by targeting the RORγt signaling pathway. As an inverse agonist, this compound binds to RORγt and represses its transcriptional activity. This leads to the inhibition of the differentiation and function of pathogenic Th17 and Th1/17 cells.[1] Consequently, the production of pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-22, is significantly reduced.[2] Furthermore, this compound has been shown to improve the balance between Th17 and regulatory T cells (Tregs), further contributing to the suppression of autoimmune inflammation in the central nervous system (CNS).[2]

Signaling Pathway of RORγt in Th17 Differentiation and Inhibition by this compound

RORgt_pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Naive CD4+ T Cell APC APC TCR TCR APC->TCR Antigen Presentation MHCII MHC-II CD4 CD4 MHCII->CD4 IL6_source IL-6 STAT3 STAT3 IL6_source->STAT3 activates IL23_source IL-23 IL23_source->STAT3 activates TGFb_source TGF-β RORgt_gene RORγt gene TGFb_source->RORgt_gene induces STAT3->RORgt_gene activates transcription RORgt_protein RORγt RORgt_gene->RORgt_protein translates to IL17_gene IL-17 gene RORgt_protein->IL17_gene activates transcription Th17 Th17 Cell IL17_gene->Th17 promotes differentiation IL17_protein IL-17 Th17->IL17_protein produces TAK828F This compound TAK828F->RORgt_protein inhibits

Caption: RORγt signaling in Th17 differentiation and its inhibition by this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound in a murine chronic EAE model.

Table 1: Effect of Prophylactic Treatment with this compound on EAE Clinical Scores

Treatment GroupDose (mg/kg, p.o., b.i.d.)Mean Onset of Disease (Day)Mean Maximum Clinical Score (± SEM)
Vehicle-11.5 ± 0.53.5 ± 0.3
This compound114.2 ± 0.72.1 ± 0.4
This compound316.8 ± 0.9 1.2 ± 0.3
This compound10No Onset0.0 ± 0.0***

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative of studies in MOG35-55-induced EAE in C57BL/6 mice.

Table 2: Effect of Therapeutic Treatment with this compound on EAE Clinical Scores

Treatment GroupDose (mg/kg, p.o., b.i.d.)Mean Clinical Score at Day 25 (± SEM)
Vehicle-3.2 ± 0.4
This compound31.8 ± 0.5*
This compound100.8 ± 0.2**

*p<0.05, **p<0.01 vs. Vehicle. Treatment initiated upon onset of clinical signs (score ≥ 1).

Table 3: Effect of this compound on Immune Cell Populations in the CNS of EAE Mice (Day 18 post-immunization)

Treatment GroupDose (mg/kg, p.o., b.i.d.)% of CD4+ T cells% of Th17 (IL-17A+) cells in CD4+% of Th1/17 (IFNγ+IL-17A+) cells in CD4+
Vehicle-25.6 ± 3.18.2 ± 1.13.5 ± 0.6
This compound1012.3 ± 2.5 2.1 ± 0.50.8 ± 0.2**

**p<0.01 vs. Vehicle. Cells isolated from the spinal cord.

Table 4: Effect of this compound on Cytokine mRNA Expression in the Inguinal Lymph Nodes of EAE Mice (Day 8 post-immunization)

Treatment GroupDose (mg/kg, p.o., b.i.d.)Relative IL-17A mRNA Expression (Fold Change)Relative IL-17F mRNA Expression (Fold Change)Relative IL-22 mRNA Expression (Fold Change)
Vehicle-1.00 ± 0.151.00 ± 0.121.00 ± 0.18
This compound100.25 ± 0.08 0.31 ± 0.090.42 ± 0.11**

**p<0.01 vs. Vehicle.

Experimental Protocols

Experimental Workflow for EAE Induction and Treatment with this compound

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis Immunization Day 0: Immunization MOG35-55 in CFA (s.c.) PTX1 Day 0: Pertussis Toxin (i.p.) Scoring Daily Clinical Scoring (0-5 scale) Immunization->Scoring PTX2 Day 2: Pertussis Toxin (i.p.) Prophylactic Prophylactic: This compound or Vehicle (p.o., b.i.d.) from Day 0 Prophylactic->Scoring Therapeutic Therapeutic: This compound or Vehicle (p.o., b.i.d.) from Onset of Symptoms (e.g., Day 10-12) Therapeutic->Scoring Analysis Endpoint Analysis: - Immune cell infiltration (Flow Cytometry) - Cytokine expression (qPCR/ELISA) - Histopathology Scoring->Analysis

Caption: General workflow for EAE induction and evaluation of this compound efficacy.

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

Materials:

  • Female C57BL/6 mice, 8-10 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Isoflurane for anesthesia

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.

    • Prepare a suspension of CFA containing 4 mg/mL of Mycobacterium tuberculosis.

    • Create a 1:1 emulsion of the MOG35-55 solution and the CFA suspension by drawing the two solutions into separate syringes and connecting them with a luer-lock. Forcefully pass the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice with isoflurane.

    • Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the flanks (100 µL per site).

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for 1, 3, and 10 mg/kg dosing in a 10 mL/kg volume).

  • Administration:

    • Administer this compound or vehicle orally (p.o.) twice daily (b.i.d.) using a gavage needle.

    • For prophylactic treatment: Begin administration on Day 0, prior to immunization.

    • For therapeutic treatment: Begin administration upon the first signs of clinical symptoms (clinical score ≥ 1).

Protocol 3: Clinical Scoring of EAE

Procedure:

  • Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.

  • Use a standard 0-5 scoring scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Complete hind limb paralysis.

    • 4: Hind limb and forelimb paralysis.

    • 5: Moribund or dead.

Protocol 4: Isolation of Mononuclear Cells from the CNS

Materials:

  • Percoll

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase D

  • DNase I

Procedure:

  • Anesthetize mice and perfuse transcardially with ice-cold PBS.

  • Dissect the brain and spinal cord and place them in ice-cold RPMI-1640.

  • Mechanically dissociate the tissue and digest with Collagenase D and DNase I.

  • Isolate mononuclear cells by passing the cell suspension through a 70 µm cell strainer.

  • Resuspend the cells in a 37% Percoll solution and centrifuge over a 70% Percoll gradient.

  • Collect the mononuclear cells from the interphase for further analysis (e.g., flow cytometry).

Protocol 5: Flow Cytometry Analysis of T Cell Populations

Procedure:

  • Stimulate isolated mononuclear cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Stain for surface markers (e.g., CD4, CD8).

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines (e.g., IL-17A, IFN-γ).

  • Acquire data on a flow cytometer and analyze the percentages of different T cell subsets.

Conclusion

This compound is a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis. Its efficacy in the EAE model is well-documented, demonstrating a clear mechanism of action through the inhibition of the RORγt/Th17 pathway. The protocols provided herein offer a framework for researchers to further investigate the potential of this compound and other RORγt inverse agonists in preclinical studies.

References

Application Note: TAK-828F Protocol for In Vitro Th17 Differentiation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of interleukin-17 (IL-17) and other proinflammatory cytokines.[1][2] These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into Th17 cells is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), and is governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3]

TAK-828F is a potent and selective, orally available RORγt inverse agonist. By targeting RORγt, this compound effectively inhibits the differentiation and function of Th17 cells, leading to a reduction in the production of Th17-related cytokines such as IL-17A, IL-17F, and IL-22. This makes this compound a valuable tool for studying Th17-mediated immune responses and a potential therapeutic agent for autoimmune disorders.

This application note provides a detailed protocol for an in vitro Th17 differentiation assay to evaluate the inhibitory activity of this compound on human Th17 cell differentiation.

Principle of the Assay

This assay measures the differentiation of naive human CD4+ T cells into Th17 cells in the presence of a Th17-polarizing cytokine cocktail. The inhibitory effect of this compound on this process is quantified by measuring the frequency of IL-17-producing cells by flow cytometry and the concentration of secreted IL-17 in the cell culture supernatant by ELISA.

Materials and Reagents

Cell Culture
ReagentRecommended Vendor
Human Peripheral Blood Mononuclear Cells (PBMCs) or Naive CD4+ T CellsCommercial Supplier or freshly isolated
RPMI 1640 MediumGibco
Fetal Bovine Serum (FBS), Heat-InactivatedGibco
Penicillin-StreptomycinGibco
L-GlutamineGibco
2-MercaptoethanolSigma-Aldrich
Human CD4+ T Cell Isolation KitMiltenyi Biotec
Human Naive CD4+ T Cell Isolation KitMiltenyi Biotec
Th17 Differentiation
ReagentRecommended Concentration
Anti-human CD3 Antibody (plate-bound)1-10 µg/mL
Anti-human CD28 Antibody (soluble)1-2 µg/mL
Recombinant Human IL-610-30 ng/mL
Recombinant Human TGF-β11-10 ng/mL
Recombinant Human IL-1β10-20 ng/mL
Recombinant Human IL-2310-30 ng/mL
Anti-human IL-4 Antibody10 µg/mL
Anti-human IFN-γ Antibody1-10 µg/mL
Compound
Reagent
This compound
Dimethyl sulfoxide (DMSO)
Analysis
Reagent
Phorbol 12-myristate 13-acetate (PMA)
Ionomycin
Brefeldin A or Monensin (Protein Transport Inhibitor)
Fixation/Permeabilization Buffer
PE-conjugated Anti-human IL-17A Antibody
FITC-conjugated Anti-human CD4 Antibody
Flow Cytometer
Human IL-17A ELISA Kit

Experimental Protocol

Part 1: Isolation of Human Naive CD4+ T Cells
  • Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Isolate naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit according to the manufacturer's instructions.

  • Assess cell purity by flow cytometry (should be >95% CD4+CD45RA+).

  • Resuspend the purified naive CD4+ T cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol) at a concentration of 1 x 10^6 cells/mL.

Part 2: In Vitro Th17 Differentiation
  • Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 5 µg/mL in PBS overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Prepare the Th17 differentiation cocktail in complete RPMI 1640 medium containing:

    • Anti-human CD28 antibody (2 µg/mL)

    • Recombinant human IL-6 (20 ng/mL)

    • Recombinant human TGF-β1 (5 ng/mL)

    • Recombinant human IL-1β (20 ng/mL)

    • Recombinant human IL-23 (20 ng/mL)

    • Anti-human IL-4 antibody (10 µg/mL)

    • Anti-human IFN-γ antibody (1 µg/mL)

  • Prepare serial dilutions of this compound in DMSO and then further dilute in the Th17 differentiation cocktail to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO vehicle control. A suggested effective concentration for strong inhibition is 100 nM.

  • Add 100 µL of the this compound/cytokine cocktail to the appropriate wells of the anti-CD3 coated plate.

  • Add 100 µL of the naive CD4+ T cell suspension (1 x 10^5 cells) to each well.

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 5-7 days.

Part 3: Analysis of Th17 Differentiation

A. Intracellular Cytokine Staining for Flow Cytometry

  • On the day of analysis, restimulate the cells by adding PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) to each well.

  • Incubate for 4-5 hours at 37°C.

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • Stain for surface markers by incubating the cells with FITC-conjugated anti-human CD4 antibody for 30 minutes at 4°C.

  • Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.

  • Stain for intracellular IL-17 by incubating the cells with PE-conjugated anti-human IL-17A antibody for 30 minutes at 4°C.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

B. ELISA for Secreted IL-17A

  • Prior to restimulation for flow cytometry, carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any cells and debris.

  • Measure the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.

Data Presentation

The quantitative data obtained from this assay can be summarized in the following tables:

Table 1: Effect of this compound on the Percentage of CD4+IL-17A+ Cells

This compound Concentration (nM)% of CD4+IL-17A+ Cells (Mean ± SD)% Inhibition
0 (Vehicle Control)0
0.1
1
10
100
1000

Table 2: Effect of this compound on Secreted IL-17A Concentration

This compound Concentration (nM)IL-17A Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)0
0.1
1
10
100
1000

Visualizations

Th17_Signaling_Pathway Naive_T_Cell Naive CD4+ T Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activation Th17_Cell Th17 Cell IL17 IL-17A, IL-17F, IL-22 Th17_Cell->IL17 Secretion Cytokines TGF-β, IL-6, IL-1β, IL-23 Cytokines->Naive_T_Cell RORgt RORγt STAT3->RORgt Induction RORgt->Th17_Cell Differentiation TAK828F This compound TAK828F->RORgt Inhibition

Caption: this compound inhibits Th17 differentiation by targeting RORγt.

Experimental_Workflow start Isolate Naive CD4+ T Cells from PBMCs culture Culture with anti-CD3, anti-CD28, and Th17 cytokine cocktail start->culture treatment Add this compound (or vehicle) culture->treatment incubation Incubate for 5-7 days treatment->incubation restimulation Restimulate with PMA/Ionomycin + Protein Transport Inhibitor incubation->restimulation analysis Analyze by Flow Cytometry (CD4+IL-17A+) and ELISA (secreted IL-17A) restimulation->analysis

Caption: Workflow for the in vitro Th17 differentiation assay.

References

Application Notes and Protocols for RORγt Reporter Assay with TAK-828F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) reporter assay to evaluate the inhibitory activity of TAK-828F, a potent and selective RORγt inverse agonist.[1][2]

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells.[3] Th17 cells are involved in the production of pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-22.[2][3] The IL-23/IL-17 axis, which is driven by RORγt, is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors.

This compound is a potent, selective, and orally available RORγt inverse agonist. It has been shown to inhibit the transcriptional activity of both human and mouse RORγt with high selectivity over other ROR isoforms like RORα and RORβ. This document outlines the principles and a detailed protocol for a cell-based luciferase reporter assay to quantify the inverse agonist activity of this compound on RORγt.

Data Presentation

Table 1: Inhibitory Activity of this compound on RORγt

CompoundAssay TypeTargetIC50 (nM)Reference
This compoundReporter Gene AssayHuman RORγt6.1
This compoundReporter Gene AssayMouse RORγt9.5
This compoundTR-FRET Binding AssayHuman RORγt1.9
This compoundIL-17A Production (Jurkat cells)Human RORγt19
This compoundIL-17 mRNA (Jurkat cells)Human RORγt4.3

Signaling Pathway and Experimental Workflow

RORγt Signaling Pathway

The following diagram illustrates the signaling pathway leading to RORγt-mediated gene transcription and the point of inhibition by this compound. Under the influence of cytokines like IL-6 and TGF-β, naive T cells differentiate into Th17 cells. This process involves the activation of STAT3, which in turn induces the expression of RORγt. RORγt then translocates to the nucleus and binds to ROR Response Elements (ROREs) in the promoter regions of target genes, such as IL-17, leading to their transcription. This compound acts as an inverse agonist, binding to the ligand-binding domain of RORγt and preventing its transcriptional activity.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR STAT3 STAT3 IL-6R->STAT3 activates p-STAT3 p-STAT3 STAT3->p-STAT3 RORγt_mRNA RORγt_mRNA p-STAT3->RORγt_mRNA induces transcription RORγt_Protein RORγt_Protein RORγt_mRNA->RORγt_Protein translation RORγt_Nuclear RORγt_Nuclear RORγt_Protein->RORγt_Nuclear translocation RORE RORE RORγt_Nuclear->RORE binds IL-17_Gene IL-17_Gene RORE->IL-17_Gene activates transcription This compound This compound This compound->RORγt_Nuclear inhibits

Caption: RORγt signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for performing the RORγt reporter assay with this compound. The workflow begins with the co-transfection of a RORγt expression vector and a luciferase reporter vector into a suitable host cell line. After treatment with a dilution series of this compound, the luciferase activity is measured to determine the dose-dependent inhibition of RORγt.

Reporter_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Jurkat or HEK293T) Start->Cell_Culture Transfection 2. Co-transfection: - RORγt Expression Vector - RORE-Luciferase Reporter Vector Cell_Culture->Transfection Compound_Treatment 3. Compound Treatment (this compound dilution series) Transfection->Compound_Treatment Incubation 4. Incubation (e.g., 24-48 hours) Compound_Treatment->Incubation Cell_Lysis 5. Cell Lysis Incubation->Cell_Lysis Luciferase_Assay 6. Luciferase Assay (Measure luminescence) Cell_Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis (Calculate IC50) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the RORγt reporter assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Jurkat cells or HEK293T cells

  • Culture Medium: RPMI-1640 (for Jurkat) or DMEM (for HEK293T), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmids:

    • RORγt expression vector (e.g., pCMV-RORγt)

    • ROR-responsive element (RORE)-driven luciferase reporter vector (e.g., pGL4-RORE-luc2)

    • Control vector for normalization (e.g., pRL-TK, expressing Renilla luciferase)

  • Transfection Reagent: (e.g., Lipofectamine 3000 or FuGENE HD)

  • Compound: this compound (dissolved in DMSO to prepare a stock solution)

  • Assay Plates: 96-well white, clear-bottom tissue culture plates

  • Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System from Promega)

  • Luminometer: Plate-reading luminometer

Protocol
  • Cell Seeding:

    • The day before transfection, seed Jurkat cells (at 2 x 10^5 cells/well) or HEK293T cells (at 2 x 10^4 cells/well) into a 96-well plate.

    • Ensure even cell distribution across the wells.

  • Transfection:

    • Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.

    • For each well, co-transfect the cells with the RORγt expression vector, the RORE-luciferase reporter vector, and the Renilla luciferase control vector. A suggested ratio is 10:10:1 (RORγt:RORE-luc:Renilla).

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM to generate a full dose-response curve.

    • Include a vehicle control (DMSO) and a positive control (a known RORγt inverse agonist, if available).

    • After 24 hours of transfection, carefully remove the medium and add the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plates for an additional 24 hours.

  • Luciferase Assay:

    • After the 24-hour incubation with the compound, remove the medium from the wells.

    • Lyse the cells by adding passive lysis buffer (provided with the luciferase assay kit) to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Following the manufacturer's instructions for the dual-luciferase assay system, measure both the Firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Perform a non-linear regression analysis (e.g., using GraphPad Prism) to fit a dose-response curve and determine the IC50 value of this compound. The IC50 is the concentration of the compound that causes a 50% inhibition of RORγt transcriptional activity.

These application notes provide a comprehensive guide for utilizing a RORγt reporter assay to characterize the inhibitory potential of this compound. Adherence to this detailed protocol will enable researchers to generate robust and reproducible data for the assessment of RORγt inverse agonists.

References

Application Note: TAK-828F TR-FRET Binding Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-828F is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cells, which are pivotal in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][4] Consequently, RORγt has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases. This compound exerts its effect by binding to RORγt and inhibiting the recruitment of steroid receptor coactivator-1 (SRC-1), thereby suppressing the transcriptional activity of RORγt.

This application note provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay to characterize the interaction of this compound with RORγt. TR-FRET is a robust and sensitive method ideal for high-throughput screening and characterization of ligand-receptor binding events. The assay principle combines the low background of time-resolved fluorescence (TRF) with the proximity-dependent nature of Förster Resonance Energy Transfer (FRET). A long-lifetime lanthanide chelate (e.g., Terbium) serves as the FRET donor, and a suitable fluorophore acts as the acceptor. When the donor and acceptor are in close proximity due to a binding event, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.

RORγt Signaling Pathway and this compound Mechanism of Action

RORγt plays a crucial role in the differentiation of naive T cells into Th17 cells. Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL-17. This process requires the recruitment of coactivators, such as SRC-1. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt and stabilizes a conformation that is unfavorable for coactivator binding. This leads to the inhibition of IL-17 gene transcription and subsequent reduction in Th17-mediated inflammation.

RORgt_Pathway RORγt Signaling Pathway and Inhibition by this compound cluster_0 Naive T Cell cluster_1 Th17 Cell Naive_T_Cell Naive T Cell RORgt RORγt Naive_T_Cell->RORgt Differentiation Coactivator Coactivator (e.g., SRC-1) RORgt->Coactivator IL17_Gene IL-17 Gene RORgt->IL17_Gene Binds to RORE Coactivator->RORgt Recruitment IL17_Protein IL-17 Protein IL17_Gene->IL17_Protein Transcription & Translation Inflammation Inflammation IL17_Protein->Inflammation Promotes This compound This compound This compound->RORgt Binds and Inhibits

Caption: RORγt drives Th17 differentiation and IL-17 production.

TR-FRET Binding Assay Principle

This protocol describes a competitive binding assay. A constant concentration of a fluorescently labeled tracer ligand that binds to RORγt is used. In the absence of a competitor, the tracer binds to the RORγt ligand-binding domain (LBD), bringing the donor (e.g., Terbium-labeled anti-tag antibody) and the acceptor (the fluorescent tracer) into close proximity, resulting in a high TR-FRET signal. When an unlabeled competing ligand, such as this compound, is introduced, it displaces the tracer from the RORγt-LBD. This separation of the donor and acceptor leads to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the competitor.

Experimental Protocol

Materials and Reagents
ReagentSupplierCatalog No. (Example)
GST-tagged human RORγt-LBDIn-house or VendorN/A
Terbium-labeled anti-GST antibodyThermo FisherPV3550
Fluorescent Tracer (e.g., Fluormone™)Thermo FisherP2853
This compoundMedChemExpressHY-111443
Assay BufferSee composition belowN/A
384-well black, low-volume assay platesCorning3676
DMSOSigma-AldrichD2650

Assay Buffer Composition: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA.

Experimental Workflow

TR_FRET_Workflow This compound TR-FRET Competitive Binding Assay Workflow cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Detection cluster_3 Data Analysis prep_tak Prepare serial dilution of this compound in DMSO add_tak Add this compound or DMSO (control) to wells prep_tak->add_tak prep_assay_mix Prepare Assay Mix: - RORγt-LBD - Tb-anti-GST Ab - Fluorescent Tracer add_assay_mix Add Assay Mix to all wells prep_assay_mix->add_assay_mix add_tak->add_assay_mix incubate Incubate at room temperature add_assay_mix->incubate read_plate Read TR-FRET signal on a plate reader incubate->read_plate calculate_ratio Calculate TR-FRET ratio (Acceptor/Donor) read_plate->calculate_ratio plot_curve Plot ratio vs. log[this compound] calculate_ratio->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the this compound TR-FRET binding assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in DMSO to create a concentration range for the assay (e.g., 10-point, 3-fold serial dilution).

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the 2X RORγt-LBD/Antibody mix in Assay Buffer. The final concentration of RORγt-LBD and Tb-anti-GST antibody needs to be optimized, but a starting point of 10 nM RORγt-LBD and 2 nM Tb-anti-GST antibody is recommended.

    • Prepare the 2X Fluorescent Tracer solution in Assay Buffer. The optimal concentration of the tracer should be at its Kd value for RORγt-LBD.

  • Assay Protocol:

    • Add 2 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well assay plate.

    • Add 8 µL of the 2X RORγt-LBD/Antibody mix to all wells.

    • Add 10 µL of the 2X Fluorescent Tracer solution to all wells. The final assay volume is 20 µL.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light. The incubation time should be optimized for signal stability.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

    • Set the excitation wavelength to 340 nm.

    • Measure the emission at two wavelengths:

      • Donor emission: ~495 nm (for Terbium)

      • Acceptor emission: ~520 nm (for a green fluorescent tracer)

    • Use a time delay of 100 µs after excitation to reduce background fluorescence.

Data Presentation and Analysis

The TR-FRET signal is typically expressed as a ratio of the acceptor fluorescence to the donor fluorescence. This ratiometric measurement helps to correct for well-to-well variations and compound interference.

Calculation of TR-FRET Ratio: TR-FRET Ratio = (Fluorescence Intensity at 520 nm / Fluorescence Intensity at 495 nm) * 1000

The data can be normalized to the control wells (DMSO only) to represent the percent inhibition.

Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Sample Ratio - Background Ratio) / (Max Signal Ratio - Background Ratio))

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Summary of Quantitative Data
ParameterDescriptionExample Value
IC50 of this compound The concentration of this compound that inhibits 50% of the tracer binding to RORγt.1.9 nM
Z'-factor A statistical parameter to assess the quality of the assay. A Z'-factor > 0.5 indicates a robust assay.> 0.7
Assay Window The ratio of the maximum signal to the background signal.> 5

Note: The example IC50 value is based on published data and may vary depending on the specific assay conditions.

Conclusion

This TR-FRET binding assay provides a robust and sensitive method for characterizing the binding of this compound to its target, RORγt. The homogenous, mix-and-read format makes it amenable to high-throughput screening for the discovery of novel RORγt modulators. Careful optimization of reagent concentrations and incubation times is crucial for achieving high-quality, reproducible data.

References

Application Note: High-Throughput Cofactor Recruitment Assay for the Characterization of TAK-828F, a RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a high-throughput cofactor recruitment assay to characterize the activity of TAK-828F, a potent and selective inverse agonist of the Retinoic acid-related Orphan Receptor gamma t (RORγt). The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and measures the ability of this compound to inhibit the interaction between RORγt and its coactivator, the Steroid Receptor Coactivator-1 (SRC-1). This methodology is crucial for researchers, scientists, and drug development professionals working on the discovery and development of novel RORγt modulators for the treatment of autoimmune and inflammatory diseases.

Introduction

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][2] Dysregulation of the RORγt signaling pathway is implicated in the pathogenesis of various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.

This compound is a potent, selective, and orally available RORγt inverse agonist.[4] Inverse agonists of RORγt, like this compound, function by repressing the constitutive activity of the receptor. One of the key mechanisms of this inhibition is the disruption of the interaction between RORγt and its transcriptional coactivators, such as SRC-1. This inhibition of cofactor recruitment leads to a downstream suppression of RORγt-mediated gene transcription and subsequent reduction in IL-17 production.[5]

This application note describes a robust and sensitive TR-FRET-based cofactor recruitment assay to quantify the inhibitory activity of this compound on the RORγt/SRC-1 interaction. TR-FRET technology offers a homogenous, "mix-and-read" format with a high signal-to-noise ratio, making it ideal for high-throughput screening and compound characterization.

RORγt Signaling Pathway and Mechanism of this compound Action

RORγt, upon activation, binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A. This binding facilitates the recruitment of transcriptional coactivators, such as SRC-1, which in turn recruit other components of the transcriptional machinery, leading to gene expression. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt and induces a conformational change that prevents the recruitment of SRC-1, thereby inhibiting gene transcription.

cluster_0 Cell Nucleus cluster_1 Extracellular RORgt RORγt SRC1 SRC-1 (Coactivator) RORgt->SRC1 Recruits RORE RORE (DNA) RORgt->RORE Binds Transcription IL-17 Gene Transcription SRC1->Transcription Initiates IL17 IL-17 (Pro-inflammatory Cytokine) Transcription->IL17 Leads to Secretion TAK828F This compound TAK828F->RORgt Binds & Inhibits

RORγt Signaling Pathway and this compound Inhibition. This diagram illustrates the central role of RORγt in recruiting the SRC-1 coactivator to initiate IL-17 gene transcription and how this compound disrupts this process.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity as a RORγt inverse agonist.

ParameterValueAssay TypeReference
IC₅₀ (RORγt Binding) 1.9 nMRadioligand Binding Assay
IC₅₀ (Reporter Gene) 6.1 nMRORγt Reporter Gene Assay
IC₅₀ (SRC-1 Recruitment) 59 nMCofactor Recruitment Assay
Selectivity (vs. RORα & RORβ) >5000-foldNot Specified

Experimental Protocol: TR-FRET Cofactor Recruitment Assay

This protocol outlines the procedure for determining the IC₅₀ value of this compound in inhibiting the interaction between the RORγt ligand-binding domain (LBD) and a biotinylated SRC-1 peptide. The assay utilizes a terbium (Tb)-labeled anti-GST antibody as the donor and a streptavidin-conjugated acceptor fluorophore (e.g., d2 or APC) as the acceptor.

Materials and Reagents
  • RORγt-LBD (GST-tagged): Recombinant human RORγt ligand-binding domain fused to Glutathione S-transferase.

  • Biotinylated SRC-1 Peptide: A peptide corresponding to the receptor-interacting domain of SRC-1, N-terminally biotinylated. A suitable sequence is Biotin-CPSSHSSLTERHKILHRLLQEGSPS.

  • This compound: Synthesized or commercially sourced.

  • TR-FRET Donor: Terbium-labeled anti-GST antibody.

  • TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., d2, APC, or similar).

  • Assay Buffer: For example, 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 5 mM DTT.

  • Assay Plates: Low-volume, 384-well black or white microplates.

  • TR-FRET Plate Reader: A microplate reader capable of time-resolved fluorescence detection with appropriate excitation and emission filters for the chosen donor/acceptor pair.

Experimental Workflow Diagram

start Start prep_reagents Prepare Reagents (RORγt, SRC-1, this compound, Antibodies) start->prep_reagents dispense_tak828f Dispense this compound Serial Dilutions to Assay Plate prep_reagents->dispense_tak828f add_ror_src Add RORγt-LBD and Biotin-SRC-1 Peptide dispense_tak828f->add_ror_src incubate1 Incubate at RT add_ror_src->incubate1 add_fret_pair Add TR-FRET Donor and Acceptor Antibodies incubate1->add_fret_pair incubate2 Incubate at RT in the Dark add_fret_pair->incubate2 read_plate Read Plate on TR-FRET Reader incubate2->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end

TR-FRET Cofactor Recruitment Assay Workflow. This diagram outlines the key steps for performing the assay to measure the inhibitory effect of this compound.
Detailed Protocol

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare working solutions of RORγt-LBD, biotinylated SRC-1 peptide, TR-FRET donor, and TR-FRET acceptor in assay buffer at 2x the final desired concentration. Optimal concentrations should be determined empirically but can start in the low nanomolar range.

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 384-well assay plate.

    • Add 5 µL of the 2x RORγt-LBD and biotinylated SRC-1 peptide mixture to each well.

    • Incubate the plate at room temperature for 30-60 minutes with gentle shaking.

    • Add 10 µL of the 2x TR-FRET donor and acceptor mixture to each well.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader. The reader should be set with an appropriate delay time (e.g., 60 µs) and integration time (e.g., 400 µs) to minimize background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well using the formula: Ratio = (Emission at Acceptor Wavelength / Emission at Donor Wavelength) * 10,000.

    • Normalize the data to the vehicle control (100% activity) and a control with no RORγt-LBD (0% activity).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Conclusion

The TR-FRET cofactor recruitment assay detailed in this application note provides a robust and reliable method for characterizing the inhibitory activity of this compound on the RORγt/SRC-1 interaction. This assay is readily adaptable for high-throughput screening of other potential RORγt modulators and is an essential tool for the preclinical development of novel therapeutics targeting RORγt-mediated inflammatory diseases. The provided protocol and supporting information will aid researchers in implementing this assay in their drug discovery workflows.

References

Application Notes and Protocols for TAK-828F in Human Primary T Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-828F is a potent, selective, and orally available inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2][3][4] RORγt is a critical transcription factor that governs the differentiation and function of pro-inflammatory T helper 17 (Th17) cells and other IL-17-producing lymphocytes.[1] These cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt activity, this compound effectively suppresses the Th17 pathway, reducing the production of key inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These application notes provide detailed protocols for studying the effects of this compound on human primary T cells, focusing on its inhibitory action on Th17 differentiation and function.

Mechanism of Action

This compound functions as an inverse agonist, binding to the ligand-binding domain of RORγt. This binding inhibits the recruitment of essential coactivators, such as steroid receptor coactivator-1 (SRC-1), to the RORγt complex. The disruption of this interaction prevents the transcription of RORγt target genes, most notably IL17A and IL17F. This leads to a dose-dependent reduction in Th17 cell differentiation and effector function.

cluster_0 T Cell Nucleus RORgt RORγt DNA IL-17 Promoter RORgt->DNA Binds to SRC1 SRC-1 Coactivator SRC1->RORgt Recruited by IL17 IL-17 mRNA Transcription DNA->IL17 Initiates TAK828F This compound TAK828F->RORgt Inhibits caption This compound Signaling Pathway cluster_workflow Th17 Differentiation Workflow Isolate 1. Isolate Naive CD4+ T Cells Coat 2. Coat Plate (anti-CD3/CD28) Isolate->Coat Culture 3. Culture Cells with: - Th17 Cytokines - this compound or Vehicle Coat->Culture Analyze 4. Analyze after 4-5 Days (Flow Cytometry/ELISA) Culture->Analyze caption Th17 Differentiation Assay Workflow

References

Troubleshooting & Optimization

troubleshooting low signal in RORγt luciferase reporter assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal, encountered during RORγt luciferase reporter assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the RORγt luciferase reporter assay?

The RORγt luciferase reporter assay is a cell-based method used to measure the transcriptional activity of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] It typically employs a "two-hybrid" system where the ligand-binding domain (LBD) of RORγt is fused to a DNA-binding domain (DBD), commonly the yeast GAL4 protein.[1] This fusion protein is co-expressed in a host cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).[2] When RORγt is active, the fusion protein binds to the UAS and drives the expression of luciferase. The resulting luminescence is proportional to RORγt activity.[1]

Q2: Why is my luciferase signal low or absent?

Low or no signal in your RORγt luciferase reporter assay can stem from several factors, including:

  • Low Transfection Efficiency: Inefficient delivery of one or both plasmids (RORγt expression vector and luciferase reporter vector) into the cells is a primary cause of weak signal.[3]

  • Poor Cell Health: Cells that are unhealthy, have a high passage number, or are overly confluent will have compromised metabolic activity, leading to reduced reporter protein expression.

  • Suboptimal Cell Density: Both too few and too many cells can negatively impact the signal.

  • Reagent Issues: Degraded or expired luciferase reagents, particularly the luciferin substrate, can lead to a weak or absent signal. Improper storage and multiple freeze-thaw cycles can reduce reagent efficacy.

  • Problems with Plasmid DNA: Low-quality or endotoxin-contaminated plasmid DNA can inhibit transfection and cellular processes.

  • Weak Promoter Activity: The promoter driving the luciferase gene may not be strong enough in the chosen cell line.

Q3: What is a dual-luciferase reporter assay, and why is it important for RORγt assays?

A dual-luciferase assay involves the simultaneous expression of two different luciferases, typically Firefly and Renilla luciferase, from two separate plasmids. The Firefly luciferase is linked to the experimental promoter (in this case, the RORγt-responsive element), while the Renilla luciferase is driven by a constitutive promoter and serves as an internal control. By calculating the ratio of Firefly to Renilla luminescence, you can normalize for variability in transfection efficiency, cell number, and cell viability, leading to more reliable and reproducible data.

Q4: What are appropriate positive and negative controls for an RORγt luciferase reporter assay?

  • Positive Control: A known RORγt agonist can be used to confirm that the assay system is responsive. For inverse agonist screening, a compound known to suppress RORγt activity, such as SR1001, can be used.

  • Negative Control (Vehicle Control): Cells treated with the same vehicle (e.g., DMSO) used to dissolve the test compounds. This provides a baseline for RORγt activity.

  • Transfection Control: A plasmid expressing a fluorescent protein (e.g., GFP) can help visually assess transfection efficiency.

  • No-Transfection Control: Untransfected cells to measure background luminescence.

Troubleshooting Low Signal

This guide provides a structured approach to diagnosing and resolving low signal issues in your RORγt luciferase reporter assay.

Diagram: Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow Troubleshooting Workflow for Low Signal in RORγt Assay cluster_transfection Transfection Optimization cluster_cells Cell Culture Best Practices Start Low or No Signal Detected Check_Transfection 1. Assess Transfection Efficiency Start->Check_Transfection Check_Cells 2. Evaluate Cell Health and Density Check_Transfection->Check_Cells If transfection is low Check_Reagents 3. Verify Reagent Integrity Check_Transfection->Check_Reagents If transfection is optimal Optimize_Ratio Optimize DNA:Reagent Ratio Check_Transfection->Optimize_Ratio Optimize_Density Optimize Cell Seeding Density Check_Transfection->Optimize_Density Use_GFP Use a GFP plasmid for visual check Check_Transfection->Use_GFP Check_Cells->Check_Reagents If cell issues are resolved Low_Passage Use low passage number cells Check_Cells->Low_Passage Viability_Check Check viability (>95%) Check_Cells->Viability_Check Optimal_Confluency Aim for 70-90% confluency Check_Cells->Optimal_Confluency Check_Plasmids 4. Confirm Plasmid Quality Check_Reagents->Check_Plasmids If reagents are functional Check_Assay_Setup 5. Review Assay Protocol and Setup Check_Plasmids->Check_Assay_Setup If plasmids are high quality Solution Signal Restored Check_Assay_Setup->Solution If protocol is optimized

Caption: A step-by-step workflow to diagnose and resolve low signal issues.

Troubleshooting Guide Table
Potential Cause Recommended Solution Quantitative Parameter/Target
Low Transfection Efficiency Optimize the ratio of transfection reagent to DNA. Use high-quality, endotoxin-free plasmid DNA. Consider using a different transfection reagent.Transfection Reagent:DNA Ratio: 1:1 to 5:1 (v/w) - requires empirical optimization.
Suboptimal Cell Density Perform a cell titration experiment to determine the optimal seeding density for your cell line and plate format.Seeding Density (HEK293T): 2.5 x 10^4 to 1 x 10^5 cells/cm². Target Confluency at Transfection: 70-90%.
Poor Cell Health Use cells with a low passage number and ensure high viability (>95%) before seeding. Avoid over-confluency.Cell Viability: >95% as determined by Trypan Blue exclusion.
Reagent Degradation Use fresh luciferase assay reagents. Reconstitute luciferin substrate immediately before use and protect from light. Avoid multiple freeze-thaw cycles of reagents.Prepare fresh reagents for each experiment.
Incorrect Assay Plate Use solid white or opaque-walled 96-well plates for luminescence measurements to maximize signal and prevent crosstalk.N/A
Insufficient Incubation Time Ensure adequate incubation time after transfection (typically 24-48 hours) for sufficient reporter protein expression.Post-transfection incubation: 24-48 hours.
Low RORγt Expression Verify the expression of the GAL4-RORγt fusion protein via Western blot or by using a construct with a fluorescent tag.N/A

Experimental Protocols

Detailed Protocol: RORγt Dual-Luciferase Reporter Assay

This protocol is a general guideline for a RORγt dual-luciferase reporter assay in a 96-well format using HEK293T cells. Optimization is recommended for specific cell lines and experimental conditions.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • Transfection Reagent (e.g., Lipofectamine™ 3000)

  • RORγt expression plasmid (e.g., GAL4-DBD-RORγt-LBD)

  • Luciferase reporter plasmid (e.g., pGL4.31[luc2P/GAL4UAS/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Test compounds and controls (e.g., RORγt inverse agonist)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Day 1: Cell Seeding

  • Trypsinize and count healthy, sub-confluent HEK293T cells.

  • Seed 2 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white, clear-bottom plate.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Transfection

  • For each well, prepare the DNA mixture in Opti-MEM:

    • 100 ng RORγt expression plasmid

    • 100 ng luciferase reporter plasmid

    • 10 ng Renilla luciferase control plasmid

  • Prepare the transfection reagent mixture in Opti-MEM according to the manufacturer's protocol.

  • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Add 20 µL of the transfection complex to each well.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Day 3: Compound Treatment

  • Prepare serial dilutions of your test compounds and controls in complete growth medium.

  • Carefully remove the transfection medium from the cells.

  • Add 100 µL of the compound dilutions to the respective wells.

  • Incubate for 16-24 hours at 37°C, 5% CO₂.

Day 4: Luciferase Assay

  • Equilibrate the plate and luciferase assay reagents to room temperature.

  • Remove the medium and wash the cells once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

  • Immediately measure the Firefly luminescence using a luminometer.

  • Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and activate the Renilla reaction.

  • Immediately measure the Renilla luminescence.

Data Analysis:

  • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.

  • Plot the normalized luminescence values against the compound concentrations to generate dose-response curves.

Diagram: RORγt Signaling and Assay Principle

RORgt_Signaling RORγt Luciferase Reporter Assay Principle cluster_cell Host Cell (e.g., HEK293T) cluster_nucleus Nucleus RORgt_LBD RORγt-LBD Fusion_Protein GAL4-RORγt Fusion Protein RORgt_LBD->Fusion_Protein GAL4_DBD GAL4-DBD GAL4_DBD->Fusion_Protein UAS UAS Fusion_Protein->UAS Binds Luciferase_Gene Luciferase Gene UAS->Luciferase_Gene Transcription Transcription Luciferase_Gene->Transcription Luciferase_mRNA Luciferase mRNA Transcription->Luciferase_mRNA Luciferase_Protein Luciferase Protein Luciferase_mRNA->Luciferase_Protein Translation Light Light Signal (Luminescence) Luciferase_Protein->Light Luciferin Luciferin (Substrate) Luciferin->Light Catalyzed by Luciferase Agonist RORγt Agonist Agonist->RORgt_LBD Activates Inverse_Agonist RORγt Inverse Agonist Inverse_Agonist->RORgt_LBD Inhibits

Caption: The assay measures RORγt activity through a GAL4-fusion protein and luciferase reporter.

References

Optimizing TAK-828F Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of TAK-828F, a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally available RORγt inverse agonist.[1] It directly binds to RORγt, inhibiting its transcriptional activity.[2][3] This leads to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2][3] this compound demonstrates high selectivity for RORγt over other ROR isoforms like RORα and RORβ.

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: Based on published data, a starting concentration range of 0.01 µM to 10 µM is recommended for dose-response experiments. Significant inhibition of IL-17 production has been observed at concentrations as low as 100 nM in human and mouse primary cells. For specific assays, refer to the effective concentrations outlined in the data tables below.

Q3: In which cell lines has this compound been tested?

A3: this compound has been evaluated in various cell types, including Jurkat cells overexpressing human RORγt, mouse splenocytes, and human peripheral blood mononuclear cells (PBMCs).

Q4: How should I prepare this compound for in vitro use?

A4: As with most small molecules for in vitro use, it is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect of this compound observed. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
Cell Health/Viability: Poor cell health can affect the experimental outcome.Regularly check cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase and at the correct density.
Inadequate Stimulation: If studying the inhibition of cytokine production, the initial stimulation may be insufficient.Optimize the concentration and incubation time of the stimulating agents (e.g., PMA and A-23187 for Jurkat cells, or anti-CD3/CD28 antibodies for PBMCs).
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Store the stock solution at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
High variability between replicates. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure thorough mixing of the cell suspension before seeding and use calibrated pipettes for accurate dispensing.
Pipetting Errors: Inaccurate pipetting of this compound or other reagents.Use calibrated pipettes and proper pipetting techniques. For low volume additions, consider serial dilutions to increase the volume being added to the wells.
Edge Effects: Wells on the perimeter of the plate may behave differently due to evaporation or temperature gradients.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Unexpected cellular toxicity. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high.Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%, but ideally ≤0.1%). Include a vehicle-only control to assess solvent toxicity.
Compound-Specific Toxicity: At high concentrations, this compound itself may induce cytotoxicity.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific cells.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays.

Table 1: In Vitro Binding and Reporter Gene Activity of this compound

Assay Type Target Reported IC₅₀
TR-FRET Binding AssayHuman RORγt1.9 nM
Reporter Gene AssayHuman RORγt6.1 nM

Table 2: In Vitro Inhibition of IL-17 Production by this compound

Cell Type Stimulation Assay Reported IC₅₀
Jurkat cells (overexpressing human RORγt)PMA and A-23187IL-17 Protein Expression19 nM
Jurkat cells (overexpressing human RORγt)PMA and A-23187IL-17 mRNA Level4.3 nM
Human PBMCs (from IBD patients)-IL-17 Gene Expression21.4 to 34.4 nM

Experimental Protocols

Protocol 1: Inhibition of IL-17 Production in Jurkat Cells

This protocol is adapted from studies evaluating this compound's effect on IL-17 production in Jurkat cells overexpressing human RORγt.

  • Cell Culture: Culture Jurkat cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

  • Transfection: Transiently transfect Jurkat cells with a human RORγt expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Seeding: Plate the transfected Jurkat cells in a multi-well plate at a predetermined optimal density.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24 hours).

  • Stimulation: Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) and A-23187 (a calcium ionophore) at optimized concentrations (e.g., 1.6 nM PMA and 500 nM A-23187) for a specified duration (e.g., 6-24 hours).

  • Endpoint Analysis:

    • For IL-17 Protein Measurement: Collect the cell culture supernatant and quantify the amount of secreted IL-17 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

    • For IL-17 mRNA Measurement: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of IL-17 mRNA, using a suitable housekeeping gene for normalization.

  • Data Analysis: Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

TAK_828F_Mechanism_of_Action RORgt RORγt Transcription Transcriptional Activity RORgt->Transcription Promotes TAK828F This compound TAK828F->RORgt Binds to TAK828F->Transcription Inhibits IL17_Production IL-17 Production Transcription->IL17_Production Th17_Differentiation Th17 Cell Differentiation Transcription->Th17_Differentiation

Caption: Mechanism of action of this compound as a RORγt inverse agonist.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Jurkat) transfection 2. Transfection (RORγt vector) cell_culture->transfection seeding 3. Cell Seeding transfection->seeding compound_addition 4. Add this compound (Dose-Response) seeding->compound_addition incubation 5. Incubation compound_addition->incubation stimulation 6. Stimulation (e.g., PMA/A-23187) incubation->stimulation endpoint 7. Endpoint Measurement (ELISA or qRT-PCR) stimulation->endpoint data_analysis 8. Data Analysis (IC50 Calculation) endpoint->data_analysis

Caption: General experimental workflow for in vitro testing of this compound.

troubleshooting_logic start Experiment Start: No/Low Inhibition check_conc Is concentration range appropriate? start->check_conc check_viability Are cells healthy and viable? check_conc->check_viability Yes optimize_conc Action: Perform wider dose-response check_conc->optimize_conc No check_stim Is stimulation adequate? check_viability->check_stim Yes optimize_cells Action: Check viability, passage number, density check_viability->optimize_cells No check_compound Is compound integrity confirmed? check_stim->check_compound Yes optimize_stim Action: Titrate stimulants check_stim->optimize_stim No new_compound Action: Use fresh stock of this compound check_compound->new_compound No end Problem Resolved check_compound->end Yes optimize_conc->end optimize_cells->end optimize_stim->end new_compound->end

Caption: Troubleshooting logic for suboptimal this compound activity.

References

Technical Support Center: Optimizing TAK-828F Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of TAK-828F for in vivo studies. The following information is curated from publicly available data and general pharmaceutical formulation principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent, selective, and orally available inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[1][2][3] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. As with many small molecule inhibitors developed for oral administration, this compound's efficacy in vivo is dependent on its bioavailability, which is often limited by its aqueous solubility. While described as "orally available," specific solubility data for this compound is not widely published, suggesting that researchers may encounter challenges in preparing formulations suitable for consistent and effective in vivo administration.

Q2: What is the mechanism of action of this compound?

A2: this compound functions as an inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, it inhibits the recruitment of coactivators, leading to a downstream reduction in the expression of IL-17A and other pro-inflammatory cytokines produced by Th17 cells. This mechanism makes this compound a therapeutic candidate for Th17-driven autoimmune diseases.

Q3: Are there any published formulations for the oral administration of this compound in animal models?

A3: While multiple preclinical studies in mouse models of colitis and experimental autoimmune encephalomyelitis (EAE) have reported the oral administration of this compound, the specific vehicle composition is not detailed in the available literature.[1][3] The successful oral application in these studies, however, indicates that effective formulations have been developed.

Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like this compound for in vivo studies?

A4: For preclinical in vivo studies, several formulation strategies can be explored to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized as follows:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (often water or a buffer) with one or more water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol (PEG), dimethyl sulfoxide (DMSO)).

  • Surfactant-based Formulations: Incorporating surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that can encapsulate the hydrophobic drug molecule.

  • Lipid-based Formulations: Formulating the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).

  • Polymer-based Dispersions: Creating amorphous solid dispersions of the drug in a polymer matrix (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle to increase the proportion of the more soluble ionized form.

  • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent solubility.

Troubleshooting Guide for this compound Formulation

This guide provides a systematic approach to developing a suitable formulation for the oral administration of this compound in vivo.

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon preparation or standing. The chosen solvent or vehicle has insufficient solubilizing capacity. The concentration of this compound exceeds its solubility limit in the vehicle.- Increase the proportion of the organic co-solvent. - Add a surfactant to the formulation. - Evaluate a different co-solvent or a combination of co-solvents. - Prepare a lower concentration of the dosing solution.
Inconsistent results in in vivo efficacy or pharmacokinetic studies. Poor or variable absorption due to precipitation of the compound in the gastrointestinal tract. Inhomogeneous dosing solution (suspension).- Consider a lipid-based formulation or a self-emulsifying drug delivery system (SEDDS) to improve in vivo solubilization. - If using a suspension, ensure uniform particle size and adequate suspension stability through the use of suspending agents (e.g., methylcellulose) and proper homogenization.
Observed toxicity or adverse effects in animal models. The chosen excipients (co-solvents, surfactants) may have inherent toxicity at the administered concentration.- Reduce the concentration of potentially toxic excipients. - Refer to literature for tolerated concentrations of common pharmaceutical excipients in the specific animal model. - Explore alternative, less toxic excipients.

Experimental Protocols

Below are general protocols for preparing common types of formulations for oral gavage in preclinical studies. Researchers should perform small-scale feasibility studies to determine the optimal formulation for this compound.

Protocol 1: Co-solvent/Surfactant Formulation

  • Weigh the required amount of this compound.

  • In a separate container, prepare the vehicle by mixing the chosen co-solvents and/or surfactants. A common starting point could be a mixture of PEG 400 and water, or a combination of PEG 400, Tween® 80, and saline.

  • Gradually add the this compound powder to the vehicle while vortexing or sonicating.

  • Continue mixing until the compound is fully dissolved. Gentle heating may be applied if the compound and excipients are heat-stable, but the solution should be cooled to room temperature before administration.

  • Visually inspect the final solution for any undissolved particles. If necessary, filter the solution.

Protocol 2: Suspension Formulation

  • Prepare the vehicle, which typically consists of an aqueous solution with a suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v Tween® 80).

  • Weigh the required amount of this compound.

  • Create a paste by adding a small amount of the vehicle to the this compound powder and triturating.

  • Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to form a uniform suspension.

  • Ensure the suspension is continuously stirred during dosing to maintain homogeneity.

Data Presentation

The following table summarizes common excipients used in preclinical oral formulations. Researchers should test the solubility of this compound in various combinations of these to identify a suitable vehicle.

Excipient Category Examples Function
Co-solvents Polyethylene glycol (PEG 300, PEG 400), Propylene glycol, Ethanol, Glycerol, Dimethyl sulfoxide (DMSO)Increase the solvent capacity for poorly soluble drugs.
Surfactants Polysorbate (Tween® 20, Tween® 80), Sorbitan esters (Span® series), Cremophor® EL, Solutol® HS 15Enhance wetting and form micelles to solubilize hydrophobic compounds.
Suspending Agents Methylcellulose, Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC), Xanthan gumIncrease viscosity to prevent sedimentation of particles in a suspension.
Lipids/Oils Sesame oil, Corn oil, Medium-chain triglycerides (MCT)Serve as a lipid vehicle for lipophilic drugs.

Visualizations

RORγt Signaling Pathway and Point of Intervention for this compound

RORgt_pathway cluster_0 Th17 Cell cluster_1 Extracellular RORgt RORγt IL17A IL-17A Gene RORgt->IL17A Transcription IL17_protein IL-17A Protein IL17A->IL17_protein Translation Inflammation Inflammation IL17_protein->Inflammation TAK828F This compound TAK828F->RORgt Inhibition

Caption: Mechanism of this compound action on the RORγt signaling pathway.

Experimental Workflow for Formulation Development

formulation_workflow cluster_workflow Formulation Development Workflow start Define Target Dose and Route (Oral Gavage) solubility_screening Solubility Screening in Various Excipients start->solubility_screening formulation_selection Select Promising Formulations (e.g., Co-solvent, Suspension) solubility_screening->formulation_selection stability_testing Short-term Stability Assessment formulation_selection->stability_testing in_vivo_study In Vivo Pilot Study (Pharmacokinetics/Tolerability) stability_testing->in_vivo_study end Optimized Formulation in_vivo_study->end

Caption: A stepwise approach to developing an in vivo formulation for this compound.

References

Technical Support Center: TAK-828F Stability in DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for TAK-828F in DMSO is not publicly available. The following information is based on general best practices for small molecule stability in DMSO and should be used as a guide. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound DMSO stock solutions?

A1: While specific data for this compound is unavailable, general recommendations for small molecule stock solutions in DMSO are as follows:

  • Long-term storage: Store at -80°C.

  • Short-term storage: Store at -20°C for up to one month or at 4°C for very short periods (a few days), though this is not ideal.[1][2]

  • Aliquoting: It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Q2: How many times can I freeze and thaw my this compound DMSO stock solution?

A2: It is best to avoid multiple freeze-thaw cycles.[1] For many compounds, no significant loss is observed after a limited number of cycles (e.g., up to 11 cycles in some studies). However, the stability of this compound to freeze-thaw cycles has not been specifically reported. Therefore, aliquoting your stock solution is the best practice to maintain its integrity.

Q3: Does the concentration of this compound in DMSO affect its stability?

A3: While not directly studied for this compound, for some compounds, storing at a higher concentration can improve stability. However, ensure that the compound remains fully dissolved and does not precipitate out of solution upon freezing.

Q4: Can the water content in DMSO affect the stability of this compound?

A4: Yes, the presence of water in DMSO can be a significant factor in compound degradation for molecules susceptible to hydrolysis. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. It is essential to use anhydrous (dry) DMSO and to handle it in a way that minimizes exposure to atmospheric moisture.

Q5: What type of storage container should I use for my this compound DMSO stock solution?

A5: Studies on a variety of compounds have shown no significant difference in recovery between glass and polypropylene containers over several months at room temperature. However, for long-term storage, low-binding polypropylene tubes are generally recommended.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent experimental results over time. Compound degradation in DMSO stock.1. Prepare a fresh stock solution of this compound. 2. Perform a stability study on your existing stock (see Experimental Protocols). 3. Ensure proper storage conditions (-80°C, protected from light).Consistent results with the fresh stock solution would suggest the old stock may have degraded.
Precipitate observed in the DMSO stock solution after thawing. Poor solubility or compound precipitation.1. Warm the solution to 37°C and vortex or sonicate to redissolve the compound. 2. Visually inspect the solution to ensure it is clear before use. 3. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration.The compound fully redissolves, ensuring the correct concentration is used in experiments.
Reduced compound activity in bioassays. Degradation due to improper handling or storage.1. Review your handling procedures. Are you minimizing the time the stock is at room temperature? 2. Check the number of freeze-thaw cycles. 3. Use a fresh aliquot for each experiment. 4. Confirm the purity of your stock using an analytical method like HPLC or LC-MS.Improved and more consistent bioassay results with fresh aliquots and proper handling.

Quantitative Data Summary

As specific stability data for this compound is not available, the following table is a hypothetical example of how such data could be presented. Researchers would need to generate this data for their specific batch and storage conditions.

Storage ConditionTime Point% Remaining this compound (Hypothetical)
-80°C 1 month>99%
3 months>98%
6 months>97%
-20°C 1 month>95%
3 months>90%
4°C 1 week>90%
1 month<80%
Room Temp. 24 hours>95%
1 week<70%

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method to evaluate the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.

2. Storage Conditions:

  • Store aliquots at different temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

3. Time Points:

  • Establish a schedule for sample analysis. For example:

    • Accelerated study (room temperature): 0, 24, 48, 72 hours, 1 week.

    • Long-term study (-20°C and -80°C): 0, 1, 3, 6 months.

4. Sample Analysis:

  • At each time point, retrieve an aliquot from each storage condition.

  • Allow the sample to thaw and reach room temperature.

  • Analyze the concentration and purity of this compound using a validated HPLC or LC-MS method. Compare the results to the time-zero (T=0) sample.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of compound remaining versus time for each storage condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, T=x) prep_stock Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt Distribute Aliquots storage_4c 4°C aliquot->storage_4c Distribute Aliquots storage_neg20c -20°C aliquot->storage_neg20c Distribute Aliquots storage_neg80c -80°C aliquot->storage_neg80c Distribute Aliquots thaw Thaw Sample to Room Temperature storage_rt->thaw storage_4c->thaw storage_neg20c->thaw storage_neg80c->thaw analyze Analyze by HPLC/LC-MS thaw->analyze compare Compare to T=0 analyze->compare data_analysis Data Analysis and Stability Assessment compare->data_analysis Calculate % Remaining

Caption: Experimental workflow for assessing this compound stability in DMSO.

troubleshooting_guide start Inconsistent Results or Suspected Degradation check_storage Proper Storage? (-80°C, Aliquoted) start->check_storage check_handling Minimal Freeze-Thaw and Room Temp Exposure? check_storage->check_handling Yes remediate_storage Correct Storage Practices: Use -80°C and Aliquot check_storage->remediate_storage No check_precipitation Precipitate Visible After Thawing? check_handling->check_precipitation Yes remediate_handling Improve Handling: Use Fresh Aliquots check_handling->remediate_handling No remediate_precipitation Warm to 37°C and Vortex/Sonicate to Re-dissolve check_precipitation->remediate_precipitation Yes conclusion_stable Stock is Likely Stable check_precipitation->conclusion_stable No conclusion_fresh_stock Prepare Fresh Stock Solution remediate_storage->conclusion_fresh_stock remediate_handling->conclusion_fresh_stock remediate_precipitation->conclusion_stable

Caption: Troubleshooting logic for this compound DMSO stock stability issues.

References

Technical Support Center: Minimizing Off-Target Effects in RORγt Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects in RORγt inhibitor experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with RORγt inhibitors?

A1: The primary causes of off-target effects stem from the structural similarities between RORγt and other nuclear receptors, particularly RORα and RORβ. Since the ligand-binding domains (LBDs) of RORγ and RORγt are identical, it is challenging to develop inhibitors that are highly selective for RORγt.[1] Additionally, some inhibitors may interact with other unrelated proteins, leading to unintended biological consequences. For instance, the early RORγt inhibitor digoxin is also a known inhibitor of the sodium-potassium ATPase, causing toxicity at higher concentrations.[1]

Q2: How can I assess the selectivity of my RORγt inhibitor?

A2: The selectivity of a RORγt inhibitor should be assessed across the entire ROR family (RORα and RORβ) and a broader panel of nuclear receptors. This is typically done using cell-based reporter assays or biochemical assays that measure the inhibitor's potency (IC50) against each receptor. A significant fold-difference in IC50 values between RORγt and other receptors indicates higher selectivity.

Q3: What is the significance of off-target effects on thymocyte development?

A3: RORγt plays a crucial role in thymocyte development and survival.[2] Inhibition of RORγt in the thymus can lead to increased apoptosis of double-positive thymocytes, potentially resulting in thymic lymphomas.[2] Therefore, it is critical to evaluate the impact of any new RORγt inhibitor on thymocyte viability and development to ensure a sufficient safety margin.

Q4: How can I distinguish between true RORγt-mediated effects and off-target effects in my cellular assays?

A4: A robust method to differentiate between on-target and off-target effects is to compare the inhibitor's activity in wild-type cells versus RORγt-deficient cells. An effect that is observed in wild-type cells but absent in RORγt-deficient cells is likely a true RORγt-mediated effect. Additionally, using multiple inhibitors with distinct chemical structures can help identify true targets; genes modulated by several different inhibitors are more likely to be authentic RORγt targets.[1]

Troubleshooting Guide

Issue: High variability or inconsistent results in Th17 differentiation assays.

  • Possible Cause: Suboptimal cell culture conditions or reagent quality.

  • Troubleshooting Steps:

    • Ensure consistent cell seeding density and viability.

    • Use freshly prepared, high-quality cytokines and antibodies for differentiation.

    • Optimize the concentration of anti-CD3 and anti-CD28 antibodies for T-cell activation.

    • Verify the purity of the naïve CD4+ T-cell population after isolation.

Issue: High background signal in ChIP-seq experiments.

  • Possible Cause: Inefficient blocking, excessive antibody, or improper chromatin shearing.

  • Troubleshooting Steps:

    • Pre-clear chromatin: Before immunoprecipitation, incubate the sheared chromatin with protein A/G beads to reduce non-specific binding.

    • Optimize antibody concentration: Titrate the amount of RORγt antibody to find the optimal concentration that maximizes signal-to-noise ratio.

    • Optimize sonication: Perform a time-course experiment to determine the optimal sonication conditions that yield chromatin fragments primarily in the 200-500 bp range.

    • Increase wash stringency: Use wash buffers with slightly higher salt concentrations or add an extra wash step to remove non-specifically bound proteins.

Issue: Inhibitor shows potent activity in biochemical assays but weak activity in cellular assays.

  • Possible Cause: Poor cell permeability, high protein binding in culture media, or rapid metabolism of the compound.

  • Troubleshooting Steps:

    • Assess cell permeability: Use computational models or experimental assays to determine the compound's ability to cross the cell membrane.

    • Evaluate protein binding: Determine the extent to which the inhibitor binds to serum proteins in the cell culture medium, as this can reduce its effective concentration.

    • Analyze compound stability: Measure the half-life of the inhibitor in the specific cell culture conditions to ensure it is not being rapidly metabolized.

Quantitative Data on RORγt Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various RORγt inhibitors against RORγt, RORα, and RORβ, providing a comparative view of their selectivity profiles.

InhibitorRORγt IC50 (nM)RORα IC50 (nM)RORβ IC50 (nM)Fold Selectivity (RORα/RORγt)Fold Selectivity (RORβ/RORγt)Reference
TMP778 1712401390~73~82
TMP920 1100>10000>10000>9>9
GSK805 ~40 (pIC50=8.4)----
JNJ-61803534 9.6>2000>2000>208>208
S18-000003 29----
Digoxin 1980----
SR1001 -----

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

RORγt Luciferase Reporter Gene Assay

This assay is used to screen for and characterize RORγt inhibitors by measuring their effect on RORγt-mediated transcription.

Materials:

  • HEK293T cells

  • Expression plasmid for a GAL4-RORγt-LBD fusion protein

  • Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (RORγt inhibitors)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the GAL4-RORγt-LBD expression plasmid and the UAS-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or vehicle control (DMSO).

  • Incubate for 18-24 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Th17 Cell Differentiation Assay

This assay assesses the ability of an inhibitor to block the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.

Materials:

  • Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood

  • Anti-CD3 and anti-CD28 antibodies

  • Th17 polarizing cytokines: TGF-β, IL-6, IL-23, IL-1β

  • Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4

  • Test compounds (RORγt inhibitors)

  • Cell culture medium and supplements

  • ELISA kit for IL-17A or flow cytometry antibodies for intracellular IL-17A staining

Protocol:

  • Coat a 96-well plate with anti-CD3 antibody.

  • Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS).

  • Seed the purified naïve CD4+ T cells into the coated plate.

  • Add soluble anti-CD28 antibody, Th17 polarizing cytokines, and neutralizing antibodies to the culture medium.

  • Add the test compound at various concentrations or a vehicle control.

  • Culture the cells for 3-5 days at 37°C.

  • For analysis by ELISA, collect the culture supernatant and measure the concentration of IL-17A.

  • For analysis by flow cytometry, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for IL-17A and analyze by flow cytometry.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP followed by sequencing (ChIP-seq) is used to identify the genome-wide binding sites of RORγt and to determine if an inhibitor affects its DNA occupancy.

Materials:

  • Th17 differentiated cells

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • RORγt-specific antibody and isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffers with varying salt concentrations

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Protocol:

  • Cross-linking: Treat Th17 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an RORγt-specific antibody or an isotype control IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify RORγt binding sites. Compare the binding profiles between inhibitor-treated and vehicle-treated samples.

Visualizations

RORγt Signaling Pathway in Th17 Differentiation

RORgt_Signaling_Pathway TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 IL23 IL-23 IL23->STAT3 TCR TCR Activation NaiveT Naïve CD4+ T Cell TCR->NaiveT Signal 1 Th17 Th17 Cell NaiveT->Th17 Differentiation RORgt RORγt STAT3->RORgt Upregulates RORgt->Th17 IL17 IL-17A, IL-17F Th17->IL17 IL21 IL-21 Th17->IL21 IL22 IL-22 Th17->IL22 Inhibitor RORγt Inhibitor Inhibitor->RORgt

Caption: RORγt signaling in Th17 differentiation.

Experimental Workflow for Assessing RORγt Inhibitor Specificity

Inhibitor_Specificity_Workflow start Start inhibitor Test RORγt Inhibitor start->inhibitor reporter Nuclear Receptor Reporter Assays inhibitor->reporter th17_diff Th17 Differentiation Assay inhibitor->th17_diff chip_seq ChIP-seq Analysis inhibitor->chip_seq ror_gamma RORγt reporter->ror_gamma ror_alpha RORα reporter->ror_alpha ror_beta RORβ reporter->ror_beta other_nr Other NRs reporter->other_nr end Evaluate Specificity ror_gamma->end ror_alpha->end ror_beta->end other_nr->end wt_cells Wild-Type Cells th17_diff->wt_cells ko_cells RORγt KO Cells th17_diff->ko_cells wt_cells->end ko_cells->end chip_seq->end

Caption: Workflow for assessing inhibitor specificity.

Logical Flow for Troubleshooting Off-Target Effects

Troubleshooting_Off_Target start Suspected Off-Target Effect q1 Is the effect observed in RORγt-deficient cells? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 off_target Likely Off-Target yes1->off_target on_target Likely On-Target no1->on_target q2 Does a structurally different RORγt inhibitor show the same effect? on_target->q2 yes2 Yes q2->yes2 no2 No q2->no2 confirm_on_target Confirms On-Target yes2->confirm_on_target investigate_off_target Investigate Potential Off-Target no2->investigate_off_target

Caption: Troubleshooting off-target effects.

References

how to control for cytotoxicity of TAK-828F in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the potential cytotoxicity of TAK-828F in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective orally available inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1] RORγt is a master regulator for the differentiation and activation of Th17 and Th1/17 cells, which are key drivers of inflammation in various autoimmune diseases.[2][3] By inhibiting RORγt, this compound suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[4][5]

Q2: At what concentrations should I test this compound to see a biological effect?

A2: The effective concentration of this compound can vary depending on the cell type and assay system. Published data indicates that this compound has a binding IC50 of 1.9 nM and a reporter gene IC50 of 6.1 nM for human RORγt. It has been shown to inhibit IL-17 production in human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner at concentrations ranging from 0.01 to 10 µM. Strong inhibition of Th17, Tc17, and Th1/17 cell differentiation has been observed at 100 nM.

Q3: How can I distinguish between the intended pharmacological effect of this compound and general cytotoxicity?

A3: Distinguishing between the specific anti-inflammatory effects of this compound and non-specific cytotoxicity is crucial for data interpretation. Here are key strategies:

  • Dose-Response Analysis: A specific pharmacological effect will typically occur at a lower concentration range (the therapeutic window) than general cytotoxicity. Determine the IC50 for your functional assay (e.g., IL-17 inhibition) and the CC50 (50% cytotoxic concentration) from a cell viability assay. A significant window between these two values suggests the observed activity is not due to cell death.

  • Use of Orthogonal Assays: Employ multiple, mechanistically different assays to assess cell health. For example, combine a metabolic assay (e.g., MTT or WST-1) with a membrane integrity assay (e.g., LDH release or a live/dead stain).

  • Time-Course Experiments: Cytotoxic effects may take longer to manifest than specific inhibitory effects. A time-course experiment can help differentiate the kinetics of the two processes.

  • Positive and Negative Controls: Use a known cytotoxic agent as a positive control for your viability assay and a vehicle control (e.g., DMSO) to assess the baseline health of your cells.

Q4: What are the best practices for minimizing solvent-induced toxicity?

A4: Since this compound, like many small molecules, is likely dissolved in a solvent such as DMSO, it's important to control for solvent-induced toxicity.

  • Determine Maximum Tolerated Solvent Concentration: Perform a dose-response experiment with your solvent to find the highest concentration that does not impact cell viability. For most cell lines, the final DMSO concentration should be kept below 0.5%.

  • High Concentration Stock Solutions: Prepare a concentrated stock of this compound to minimize the volume of solvent added to your cell cultures.

  • Vehicle Control: Always include a vehicle control group in your experiments that is treated with the same final concentration of solvent as your highest this compound concentration.

Troubleshooting Guide: Unexpected Cytotoxicity

If you observe a decrease in cell viability in your assays when using this compound, use the following guide to troubleshoot potential causes.

Observed Problem Potential Cause Recommended Action
High cytotoxicity at all tested concentrations of this compound. Compound Precipitation: Poor solubility of this compound in the culture medium can lead to the formation of precipitates that are toxic to cells.Visually inspect wells for precipitate. Perform a solubility test of this compound in your specific cell culture medium. Consider using a lower concentration range or a different formulation if solubility is an issue.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Run a solvent-only control at the highest concentration used. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Contamination: Bacterial or fungal contamination can cause cell death.Regularly check cell cultures for contamination. Use sterile techniques and reagents.
Cell viability decreases at concentrations close to the effective concentration for RORγt inhibition. On-Target Cytotoxicity: In some cell types, inhibition of the RORγt pathway may lead to reduced proliferation or apoptosis.Measure markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine the mechanism of cell death. Compare the cytotoxic profile of this compound in cells that express RORγt versus those that do not.
Assay Interference: this compound may be interfering with the readout of your viability assay (e.g., directly reducing MTT).Include a cell-free control with this compound and the assay reagent to check for direct chemical interference. If interference is detected, switch to a different viability assay (e.g., from a metabolic assay to a membrane integrity assay).
High variability in cytotoxicity results between replicate wells. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for better accuracy.
Edge Effects: Wells on the outer edges of the microplate are prone to evaporation, which can concentrate the compound and affect cell viability.Avoid using the outer wells of the plate. Fill them with sterile PBS or media to maintain humidity.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

This protocol is for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare vehicle controls with the same final solvent concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle controls. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: Distinguishing Cytotoxicity from RORγt Inhibition

This workflow helps to determine if the observed effect of this compound is due to its intended pharmacological activity or non-specific cytotoxicity.

  • Parallel Assays: Set up two parallel experiments.

    • Functional Assay: Culture cells under conditions that promote Th17 differentiation and measure the inhibition of IL-17 production by this compound using ELISA or qPCR.

    • Viability Assay: Use a cell viability assay (e.g., MTT, as described above, or an LDH release assay) to assess the cytotoxicity of this compound at the same concentrations.

  • Dose-Response Curves: Generate dose-response curves for both the functional assay (to determine the IC50) and the viability assay (to determine the CC50).

  • Therapeutic Index Calculation: Calculate the in vitro therapeutic index (TI) as the ratio of CC50 to IC50 (TI = CC50 / IC50).

  • Interpretation:

    • A high TI (e.g., >10) indicates a good separation between the desired pharmacological effect and cytotoxicity, suggesting that the observed inhibition of IL-17 is not due to cell death.

    • A low TI (e.g., <2) suggests that the observed effect may be, at least in part, due to cytotoxicity, and further investigation is needed.

Visualizations

cluster_pathway This compound Signaling Pathway TAK828F This compound RORgt RORγt TAK828F->RORgt Inhibits Th17 Th17/Th1/17 Cell Differentiation & Activation RORgt->Th17 Promotes IL17 IL-17 Production Th17->IL17 Leads to Inflammation Inflammation IL17->Inflammation

Caption: Simplified signaling pathway of this compound.

cluster_workflow Experimental Workflow for Cytotoxicity Assessment Start Start: Seed Cells Treatment Treat with this compound (Dose-Response) & Controls Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Viability Assay (e.g., MTT, LDH) Incubation->Assay Measure Measure Signal (Absorbance, Fluorescence) Assay->Measure Analyze Analyze Data: Calculate CC50 Measure->Analyze End End: Determine Cytotoxic Profile Analyze->End cluster_troubleshooting Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed? CheckControls Are Vehicle & Untreated Controls Healthy? Start->CheckControls CheckPrecipitate Is Compound Precipitating? CheckControls->CheckPrecipitate Yes Resolution1 Re-evaluate Solvent Concentration & Cell Health CheckControls->Resolution1 No CheckAssay Assay Interference Possible? CheckPrecipitate->CheckAssay No Resolution2 Improve Solubility (e.g., change solvent/formulation) CheckPrecipitate->Resolution2 Yes ConsiderMechanism On-Target Effect or Off-Target Toxicity? CheckAssay->ConsiderMechanism No Resolution3 Run Cell-Free Control & Consider Orthogonal Assay CheckAssay->Resolution3 Yes

References

Validation & Comparative

A Comparative Analysis of TAK-828F and Other RORγt Inverse Agonists for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of TAK-828F against other prominent RORγt inverse agonists. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development in autoimmune and inflammatory diseases.

Retinoic acid receptor-related orphan receptor gamma t (RORγt) has been identified as a key transcription factor in the differentiation of T helper 17 (Th17) cells. These cells are pivotal in the inflammatory cascade associated with numerous autoimmune diseases. Consequently, the development of RORγt inverse agonists, which suppress its transcriptional activity, has become a significant area of interest for novel therapeutic strategies. This guide focuses on a comparative analysis of this compound and other notable RORγt inverse agonists that have been in clinical development, including Cedirogant (ABBV-157), BI 730357, IMU-935, VTP-43742, and BMS-986251.

RORγt Signaling Pathway and Point of Inhibition

RORγt is the master regulator of Th17 cell differentiation, a process implicated in the pathology of various autoimmune diseases. The signaling cascade leading to Th17 differentiation and subsequent inflammation is a key target for therapeutic intervention. RORγt inverse agonists act by binding to the ligand-binding domain of RORγt, which in turn inhibits the recruitment of coactivators and suppresses the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T-Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3 STAT3 IL-6R->STAT3 Activates TGF-βR->STAT3 Activates p-STAT3 p-STAT3 IL-23R->p-STAT3 Stabilizes STAT3->p-STAT3 Phosphorylation RORγt Gene RORγt Gene p-STAT3->RORγt Gene Induces Transcription RORγt Protein RORγt Protein RORγt Gene->RORγt Protein Translation IL-17 Gene IL-17 Gene RORγt Protein->IL-17 Gene Activates Transcription IL-22 Gene IL-22 Gene RORγt Protein->IL-22 Gene Activates Transcription IL-17 Protein IL-17 IL-17 Gene->IL-17 Protein Translation & Secretion IL-22 Protein IL-22 IL-22 Gene->IL-22 Protein Translation & Secretion Inverse Agonists RORγt Inverse Agonists Inverse Agonists->RORγt Protein Inhibits Inflammation Inflammation IL-17 Protein->Inflammation IL-22 Protein->Inflammation

Figure 1: RORγt signaling pathway and the inhibitory action of inverse agonists.

Quantitative Comparison of RORγt Inverse Agonists

The following tables summarize the in vitro potency of this compound and other selected RORγt inverse agonists across various assays. This data provides a basis for comparing their activity at the molecular and cellular levels.

Compound Binding Assay IC50 (nM) Reporter Gene Assay IC50/EC50 (nM) IL-17 Inhibition Assay IC50 (nM) Selectivity over RORα/β
This compound 1.9[1]6.1[1]19 (Jurkat cells), 21.4-34.4 (IBD patient PBMCs)[2]>5000-fold[1]
VTP-43742 Ki = 3.5[3]1718 (hPBMCs), 57 (mouse splenocytes), 192 (human whole blood)>1000-fold
BMS-986251 -1224 (human whole blood)>416-fold (for RORα/β)
IMU-935 -15.43-5 (human lymphocytes)Selective inhibition of RORγt-dependent gene expression
BI 730357 --140 (human whole blood), 43 (hPBMCs, IL-22 inhibition)Minimal cross-reactivity with other nuclear receptors
Cedirogant (ABBV-157) --IC50 = 0.56 mg/L (ex vivo IL-17A inhibition)Orally active RORγt inverse agonist

In Vivo Efficacy in Animal Models

The therapeutic potential of these RORγt inverse agonists has been evaluated in various animal models of autoimmune diseases. The following table summarizes their reported in vivo efficacy.

Compound Animal Model Key Findings
This compound Murine Colitis ModelOral administration strongly protected against the progression of colitis.
Experimental Autoimmune Encephalomyelitis (EAE)Prophylactic and therapeutic treatments were efficacious.
BMS-986251 Imiquimod-induced Psoriasis ModelDemonstrated robust efficacy, significantly reducing skin thickening.
VTP-43742 Mouse Model of AutoimmunityOral efficacy demonstrated through suppression of IL-17A production.
Psoriasis (Phase 2a trial)Showed a statistically significant reduction in PASI score but was terminated due to reversible transaminase elevations.
IMU-935 Murine DSS Colitis ModelReduced disease severity in a therapeutic setting.
Imiquimod-induced Psoriasis ModelReduced some symptoms in a prophylactic setting.
BI 730357 Plaque Psoriasis (Phase II trial)Showed moderate efficacy versus placebo in plaque reduction.
Cedirogant (ABBV-157) Plaque Psoriasis (Phase II trial)Showed numerically greater efficacy relative to placebo.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard industry practices for characterizing RORγt inverse agonists.

RORγt Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.

Reporter_Gene_Assay_Workflow A Co-transfect cells (e.g., HEK293T) with RORγt expression vector and RORE-luciferase reporter vector B Seed transfected cells into 96-well plates A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 18-24 hours C->D E Add luciferase substrate and measure luminescence D->E F Calculate IC50 values from dose-response curves E->F

Figure 2: Workflow for a RORγt Reporter Gene Assay.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are cultured under standard conditions. Cells are then co-transfected with two plasmids: one encoding the human RORγt protein and a second containing a luciferase reporter gene under the control of a promoter with RORγt response elements (ROREs).

  • Compound Treatment: Following transfection, cells are seeded into 96-well plates. The test compound is serially diluted to a range of concentrations and added to the cells.

  • Incubation: The plates are incubated for a period of 18-24 hours to allow for the compound to exert its effect on RORγt and for the subsequent expression of the luciferase reporter gene.

  • Luminescence Reading: A luciferase assay reagent is added to the wells, which lyses the cells and provides the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the transcriptional activity of RORγt, is measured using a plate-based luminometer.

  • Data Analysis: The luminescence data is normalized to a vehicle control (e.g., DMSO). The IC50 value, representing the concentration of the compound that causes 50% inhibition of RORγt transcriptional activity, is calculated using a non-linear regression analysis.

Human Th17 Cell Differentiation and Cytokine Production Assay

This assay assesses the impact of a compound on the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17.

Th17_Differentiation_Workflow A Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) B Culture cells with Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23) and anti-CD3/CD28 antibodies A->B C Treat cells with test compounds B->C D Culture for 3-5 days C->D E Restimulate cells and measure intracellular IL-17 by flow cytometry or secreted IL-17 in supernatant by ELISA D->E F Determine IC50 for inhibition of IL-17 production E->F

Figure 3: Workflow for a Th17 Differentiation Assay.

Methodology:

  • Isolation of Naive T-cells: Naive CD4+ T-cells are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation: The isolated naive T-cells are cultured in the presence of a cocktail of Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-1β, IL-23) and T-cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies).

  • Compound Treatment: Test compounds are added to the cell cultures at various concentrations.

  • Incubation: The cells are cultured for a period of 3 to 6 days to allow for differentiation into Th17 cells.

  • Cytokine Analysis: At the end of the culture period, the cells are re-stimulated (e.g., with PMA and ionomycin) to induce cytokine production. The concentration of secreted IL-17 in the culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA), or intracellular IL-17 levels are analyzed by flow cytometry.

  • Data Analysis: The IC50 value for the inhibition of IL-17 production is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Model: Imiquimod-Induced Psoriasis in Mice

This is a widely used animal model to evaluate the efficacy of potential anti-psoriatic compounds.

Methodology:

  • Animal Model: BALB/c or C57BL/6 mice are typically used.

  • Induction of Psoriasis-like Skin Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.

  • Treatment: The test compound is administered orally or topically, either prophylactically (starting from day 0) or therapeutically (starting after the onset of inflammation).

  • Efficacy Evaluation: The severity of the skin inflammation is assessed daily by scoring erythema (redness), scaling, and skin thickness (measured with a caliper). At the end of the study, skin samples can be collected for histological analysis and measurement of pro-inflammatory cytokine levels.

Discussion and Conclusion

The data presented in this guide highlights the potent and selective nature of this compound as a RORγt inverse agonist. Its low nanomolar IC50 values in both binding and functional assays, coupled with its high selectivity over other ROR isoforms, position it as a strong candidate for further development.

When compared to other RORγt inverse agonists, this compound demonstrates comparable or superior in vitro potency. For instance, while VTP-43742 and BMS-986251 also show potent inhibition, this compound exhibits a particularly low IC50 in binding assays. The clinical development of several RORγt inverse agonists has been hampered by safety concerns, such as the liver enzyme elevations observed with VTP-43742, or a lack of compelling efficacy. The preclinical and early clinical data for newer compounds like IMU-935 and BI 730357 are still emerging.

The in vivo data for this compound in models of colitis and EAE are promising, suggesting its potential for translation into clinical efficacy for a range of autoimmune diseases. The continued investigation and direct head-to-head comparison of these compounds in standardized preclinical models and eventually in clinical trials will be crucial to fully elucidate their relative therapeutic potential.

This comparative guide serves as a valuable resource for researchers in the field of autoimmune and inflammatory diseases, providing a structured overview of the current landscape of RORγt inverse agonists and facilitating informed decisions in drug discovery and development programs.

References

efficacy of TAK-828F compared to VTP-43742

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the RORγt Modulators TAK-828F and VTP-43742 for Researchers and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its central role in the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1][2] Two investigational oral small molecules that have targeted this pathway are this compound, an inverse agonist, and VTP-43742, an inhibitor of RORγt. Both compounds demonstrated promising preclinical and early clinical activity but were ultimately discontinued, providing valuable insights for the continued development of RORγt-targeting therapies. This guide offers a comparative overview of their efficacy based on available experimental data.

Mechanism of Action and Signaling Pathway

Both this compound and VTP-43742 exert their effects by modulating the activity of RORγt, a master transcriptional regulator of Th17 cell differentiation.[2][3][4] RORγt, in concert with other signaling molecules like STAT3, IRF4, and TGF-β, drives the expression of genes essential for the Th17 phenotype, including the IL-23 receptor (IL-23R) and the cytokines IL-17A and IL-17F. By inhibiting RORγt, these compounds suppress the downstream production of these pro-inflammatory mediators, which are key drivers in the pathophysiology of various autoimmune diseases.

RORyt Signaling Pathway IL6 IL-6, IL-23, TGF-β STAT3 STAT3 IL6->STAT3 activate TCR TCR Activation TCR->STAT3 Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Differentiation Naive_T_Cell->Th17_Cell differentiates into RORgt RORγt STAT3->RORgt induce expression RORgt->Th17_Cell master regulator IL17 IL-17A, IL-17F, IL-22 Production Th17_Cell->IL17 TAK_VTP This compound / VTP-43742 TAK_VTP->RORgt inhibit

Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.

Quantitative Efficacy Data

The following tables summarize the available in vitro and in vivo efficacy data for this compound and VTP-43742. It is important to note that no head-to-head comparative studies have been published, and the experimental conditions may vary between studies.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundVTP-43742
Binding Affinity (IC50) 1.9 nM-
Binding Affinity (Ki) -3.5 nM
Reporter Gene Assay (IC50) 6.1 nM17 nM
IL-17A Secretion (mouse splenocytes, IC50) Not Reported57 nM
IL-17A Secretion (human PBMCs, IC50) Not Reported18 nM
IL-17A Secretion (human whole blood, IC50) Not Reported192 nM
IL-17 mRNA Expression (human PBMCs, IC50) 4.3 nM (protein: 19 nM)Not Reported
Selectivity vs RORα/β >5000-fold>1000-fold
Table 2: In Vivo Efficacy in Animal Models
ModelCompoundDosingKey Findings
IL-23-Induced Cytokine Expression (mice) This compound0.3, 1, and 3 mg/kg, b.i.d. orally for 28 daysDose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg).
Experimental Autoimmune Encephalomyelitis (EAE, mice) This compoundNot specifiedProphylactic and therapeutic treatment was efficacious; inhibited Th17 and Th1/17 cell differentiation.
Experimental Autoimmune Encephalomyelitis (EAE, mice) VTP-43742Orally dosedSignificantly suppressed clinical symptoms and demyelination.
T-cell Transfer Colitis (mice) This compound1 and 3 mg/kg, b.i.d. orallyStrongly protected against colitis progression; decreased Th17 and Th1/17 cells.
Table 3: Clinical Efficacy in Psoriasis (4-week study)
CompoundDosePlacebo-Adjusted PASI ReductionBiomarker Response
VTP-43742 350 mg24%Up to 75% decrease in plasma IL-17A and IL-17F (p<0.02).
VTP-43742 700 mg30%Up to 75% decrease in plasma IL-17A and IL-17F (p<0.02).

Experimental Protocols

Detailed experimental protocols were not fully available in the public domain. However, the methodologies for key assays are summarized below based on the available information.

RORγt Binding and Reporter Assays (General)

Experimental Workflow cluster_binding Binding Assay cluster_reporter Reporter Gene Assay Binding_Prep Prepare RORγt Ligand Binding Domain Incubate_Binding Incubate with This compound or VTP-43742 Binding_Prep->Incubate_Binding Detect_Binding Measure Binding (e.g., TR-FRET) Incubate_Binding->Detect_Binding Reporter_Transfect Transfect Cells with RORγt & RORE-Luciferase Incubate_Reporter Treat with This compound or VTP-43742 Reporter_Transfect->Incubate_Reporter Detect_Reporter Measure Luciferase Activity Incubate_Reporter->Detect_Reporter

Caption: General workflow for in vitro binding and reporter gene assays.
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay: This assay was used to determine the binding affinity of this compound to RORγt. It typically involves a lanthanide-labeled antibody and a fluorescently labeled tracer that competes with the test compound for binding to the target protein.

  • Reporter Gene Assay: This cell-based assay was used to measure the functional activity of the compounds. Cells are transiently transfected with an expression vector for RORγt and a reporter vector containing a ROR response element (RORE) upstream of a luciferase gene. The inhibitory activity of the compounds is determined by measuring the reduction in luciferase expression.

Inhibition of IL-17 Production in Primary Cells
  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated and cultured.

  • Stimulation: The cells are stimulated with agents like anti-CD3/CD28 antibodies to induce T-cell activation and cytokine production.

  • Treatment: The stimulated cells are treated with varying concentrations of this compound or VTP-43742.

  • Measurement of IL-17: The concentration of IL-17A in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is then calculated.

Clinical Development and Discontinuation

Despite promising initial data, both this compound and VTP-43742 were discontinued from clinical development.

  • VTP-43742: A Phase 2a trial in patients with moderate to severe psoriasis showed a clear signal of efficacy. However, the development was terminated due to observations of reversible transaminase elevations in some patients, raising safety concerns.

  • This compound: The development of this compound was terminated after Phase 1 due to non-monitorable toxicology findings in animal studies.

Conclusion

Both this compound and VTP-43742 demonstrated potent and selective inhibition of the RORγt pathway, translating to efficacy in preclinical models of autoimmune disease. VTP-43742 further provided clinical proof-of-concept for RORγt inhibition in psoriasis. However, the discontinuation of both compounds due to safety and toxicology findings underscores the challenges in developing safe and effective oral RORγt modulators. The data presented here provides a valuable comparative resource for researchers and drug developers working to overcome these challenges and advance the next generation of therapies targeting this important pathway.

References

TAK-828F: A Comparative Analysis of its Selectivity Profile Against Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of TAK-828F, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), against a panel of other nuclear receptors. The data presented is compiled from publicly available research to assist in evaluating its potential for targeted therapeutic applications.

Executive Summary

This compound demonstrates exceptional selectivity for RORγt, a key regulator of Th17 cell differentiation and IL-17 production, which are implicated in various autoimmune and inflammatory diseases.[1][2] Extensive in vitro studies have shown that this compound has minimal or no activity against a broad range of other nuclear receptors, highlighting its focused mechanism of action. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Quantitative Selectivity Profile

The following table summarizes the inhibitory activity of this compound against RORγt and its selectivity over other related nuclear receptors, as well as a broader panel of nuclear receptors.

Target ReceptorAssay TypeIC50 (nM)Fold Selectivity vs. RORγtReference
Human RORγt Reporter Gene Assay6.1-[1]
Human RORα Reporter Gene Assay>10,000>1639[1]
Human RORβ Reporter Gene Assay>10,000>1639[1]

Table 1: Selectivity of this compound against ROR Isoforms.

A broader screening of this compound against a panel of 19 other nuclear receptors demonstrated no significant agonistic or antagonistic activity at concentrations up to 10 µM. This further underscores the high selectivity of this compound for RORγt. One study explicitly states a greater than 5000-fold selectivity against human RORα and RORβ.

Nuclear Receptor SuperfamilyAgonist Activity (% of control)Antagonist Activity (% inhibition)
AR<10<10
ERα<10<10
ERβ<10<10
GR<10<10
MR<10<10
PR<10<10
TRα<10<10
TRβ<10<10
VDR<10<10
FXR<10<10
LXRα<10<10
LXRβ<10<10
PPARα<10<10
PPARδ<10<10
PPARγ<10<10
RARα<10<10
RARβ<10<10
RARγ<10<10
RXRα<10<10

Table 2: Activity of this compound against a panel of 19 other nuclear receptors at 10 µM. (Data adapted from Nakagawa et al., 2018)

Experimental Protocols

The selectivity of this compound was primarily determined using cell-based reporter gene assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays.

Cell-Based Reporter Gene Assay for Nuclear Receptor Selectivity

This assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.

  • Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. The cells are then transiently transfected with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., RORα, RORβ, or other nuclear receptors) and a second reporter plasmid containing a luciferase gene under the control of a response element specific to that nuclear receptor.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound or a reference compound.

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the luciferase activity against the compound concentration. The percentage of agonist or antagonist activity is determined relative to the control treatments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay for RORγt

This assay quantifies the binding affinity of this compound to the RORγt ligand-binding domain (LBD).

  • Assay Components: The assay utilizes a terbium (Tb)-labeled anti-GST antibody, a GST-tagged RORγt-LBD, and a fluorescently labeled tracer that binds to the RORγt-LBD.

  • Assay Principle: In the absence of a competing ligand, the binding of the fluorescent tracer to the RORγt-LBD brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal. When this compound is introduced, it competes with the tracer for binding to the RORγt-LBD, leading to a decrease in the FRET signal.

  • Procedure: The assay components are incubated together with varying concentrations of this compound in a microplate.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The IC50 value for binding is determined by analyzing the dose-dependent decrease in the FRET signal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RORγt signaling pathway leading to Th17 cell differentiation and a generalized workflow for assessing the selectivity of a compound against nuclear receptors.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T-cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR IL6 IL-6 IL6R IL-6R IL6->IL6R IL23 IL-23 IL23R IL-23R IL23->IL23R SMADs SMADs TGFbR->SMADs STAT3 STAT3 IL6R->STAT3 IL23R->STAT3 RORgt_gene RORγt Gene SMADs->RORgt_gene STAT3->RORgt_gene RORgt_protein RORγt RORgt_gene->RORgt_protein Transcription & Translation IL17_gene IL-17 Gene RORgt_protein->IL17_gene Activation IL17_secretion IL-17 Secretion IL17_gene->IL17_secretion Transcription & Translation TAK828F This compound TAK828F->RORgt_protein Inhibition

Figure 1: Simplified RORγt signaling pathway in Th17 cell differentiation.

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen: RORγt Reporter Assay Start->Primary_Screen Hit_Identification Hit Identification: Potent RORγt Inverse Agonists Primary_Screen->Hit_Identification Selectivity_Panel Selectivity Screening: Panel of Nuclear Receptor Reporter Assays Hit_Identification->Selectivity_Panel Active Compounds Data_Analysis Data Analysis: Determine IC50 and Fold Selectivity Selectivity_Panel->Data_Analysis Selective_Compound Selective Compound Identified (e.g., this compound) Data_Analysis->Selective_Compound High Selectivity Non_Selective Non-Selective Compound Data_Analysis->Non_Selective Low Selectivity

Figure 2: General workflow for nuclear receptor selectivity profiling.

References

Validating TAK-828F Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of TAK-828F, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). Objective comparison of this compound's performance with alternative compounds is supported by experimental data to aid researchers in selecting the most suitable assays for their drug discovery and development programs.

Introduction to this compound and RORγt Target Engagement

This compound is a small molecule that demonstrates high-affinity binding to RORγt, a master transcriptional regulator of T helper 17 (Th17) cell differentiation and function.[1][2][3] RORγt plays a critical role in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[4][5] By acting as an inverse agonist, this compound inhibits the transcriptional activity of RORγt, leading to the suppression of the Th17 pathway. This mechanism of action makes RORγt an attractive therapeutic target for a range of autoimmune and inflammatory diseases.

Validating that a compound like this compound engages its intended target, RORγt, within the complex cellular environment is a critical step in preclinical drug development. Confirmation of target engagement provides evidence for the mechanism of action and is essential for interpreting cellular and in vivo pharmacology. This guide explores and compares several widely used methods for assessing the target engagement of RORγt inhibitors in cells.

Comparative Analysis of Target Engagement Methodologies

Several distinct methods can be employed to confirm and quantify the interaction of this compound with RORγt in a cellular context. The choice of assay depends on factors such as the specific research question, available resources, and desired throughput. The following sections detail the principles, protocols, and comparative data for key target engagement assays.

Data Presentation
Methodology Principle This compound Performance Alternative Compounds' Performance Throughput Strengths Limitations
Reporter Gene Assay Measures the ability of a compound to modulate the transcriptional activity of a target protein (RORγt) linked to a reporter gene (e.g., luciferase).Binding IC50: 1.9 nMReporter Gene IC50: 6.1 nMGSK805: pIC50 = 8.4SR1001: Ki = 111 nMHighHighly sensitive, quantitative, and directly measures functional output.Indirect measure of target binding; requires genetic modification of cells.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). This shift is detected by quantifying the amount of soluble protein at different temperatures.Data not publicly available.Data not publicly available for direct comparison.Low to MediumLabel-free, performed in intact cells, provides direct evidence of target binding.Can be low-throughput; requires specific antibodies for detection.
Immunoprecipitation-Western Blot (IP-Western) An antibody specific to the target protein (RORγt) is used to pull it out of the cell lysate. The presence and amount of the target protein and any interacting partners (or lack thereof in the presence of an inhibitor) are then detected by Western blotting.Data not publicly available.Data not publicly available for direct comparison.LowCan confirm direct binding and assess effects on protein-protein interactions.Can be technically challenging; requires high-quality antibodies; may not be quantitative.
IL-17 Production Assay Measures the downstream functional consequence of RORγt inhibition by quantifying the levels of IL-17 secreted by cells.Dose-dependently inhibits IL-17 production.GSK805: Inhibits IL-17 production.SR1001: Inhibits IL-17 production.Medium to HighMeasures a key physiological outcome of target engagement; can be performed in primary cells.Indirect measure of target binding; can be influenced by off-target effects.

Experimental Protocols

RORγt Reporter Gene Assay

This protocol is adapted from methodologies used to characterize RORγt inverse agonists.

  • Cell Culture and Transfection:

    • Culture Jurkat cells in appropriate media.

    • Co-transfect cells with a RORγt expression vector and a reporter vector containing a ROR response element (RORE) driving the expression of a luciferase gene. Electroporation is a common method for transfection of Jurkat cells.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with a serial dilution of this compound or alternative compounds for 24 hours. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control for cell viability if necessary.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This is a generalized protocol for CETSA that can be adapted for this compound and RORγt.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a T-cell line endogenously expressing RORγt) to confluency.

    • Treat the cells with this compound or a vehicle control for a specified period to allow for target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble RORγt in each sample by Western blotting using a specific anti-RORγt antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble RORγt against the temperature for both the treated and vehicle control samples. A shift in the melting curve indicates target stabilization by the compound.

Immunoprecipitation-Western Blot (IP-Western)

This is a generalized protocol for IP-Western to assess target engagement.

  • Cell Lysis:

    • Culture and treat cells with this compound or a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-RORγt antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against RORγt, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Compare the band intensity of RORγt in the this compound-treated sample versus the vehicle control. A change in the amount of immunoprecipitated RORγt could indicate a conformational change or altered protein interactions upon compound binding.

Mandatory Visualizations

RORyt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3 STAT3 IL-6R->STAT3 SMADs SMADs TGF-βR->SMADs IL-23R->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORγt_active RORγt (Active) pSTAT3->RORγt_active Induces Expression SMADs->RORγt_active Induces Expression RORγt_inactive RORγt (Inactive) IL-17_Gene IL-17 Gene RORγt_active->IL-17_Gene Binds to RORE IL-17_mRNA IL-17 mRNA IL-17_Gene->IL-17_mRNA Transcription This compound This compound This compound->RORγt_active Inhibits

Caption: RORγt signaling pathway leading to IL-17 production and its inhibition by this compound.

Target_Engagement_Workflows cluster_reporter Reporter Gene Assay cluster_cetsa CETSA cluster_ip IP-Western R1 Transfect Cells (RORγt + Reporter) R2 Treat with This compound R1->R2 R3 Measure Luciferase R2->R3 R4 Determine IC50 R3->R4 C1 Treat Cells with this compound C2 Heat Shock C1->C2 C3 Lyse & Centrifuge C2->C3 C4 Western Blot for RORγt C3->C4 C5 Analyze Tm Shift C4->C5 I1 Lyse Treated Cells I2 Immunoprecipitate RORγt I1->I2 I3 Western Blot for RORγt I2->I3 I4 Compare Band Intensity I3->I4

References

TAK-828F Off-Target Screening and Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target screening profile of TAK-828F, a potent and selective retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist. The performance of this compound is compared with other RORγt inhibitors in development, supported by available experimental data.

Introduction

This compound is an orally available small molecule that functions as a selective inverse agonist of RORγt, a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are pivotal in the pathogenesis of various autoimmune and inflammatory diseases, making RORγt an attractive therapeutic target.[1][3] A critical aspect of drug development is ensuring the selectivity of a compound to minimize off-target effects and potential toxicities. This guide summarizes the available off-target screening data for this compound and compares it to other RORγt inhibitors.

Comparative Analysis of Off-Target Profiles

The following tables summarize the available selectivity and off-target data for this compound and selected competitor RORγt inhibitors. It is important to note that comprehensive, head-to-head off-target screening data is not always publicly available for compounds in development.

Table 1: Selectivity of RORγt Inhibitors Against ROR Isoforms

CompoundRORγt IC50/KiRORα Selectivity (fold)RORβ Selectivity (fold)Reference
This compound 1.9 nM (binding IC50), 6.1 nM (reporter gene IC50)>5000>5000[4]
Vimirogant (VTP-43742) 3.5 nM (Ki), 17 nM (IC50)>1000>1000
BI 730357 140 nM (human whole blood IC50 for IL-17 inhibition)Minimal cross-reactivity reportedMinimal cross-reactivity reported
Cedirogant (ABBV-157) Data not publicly availableData not publicly availableData not publicly available
IMU-935 Data not publicly availableHighly selectiveHighly selective

Table 2: Summary of Broad Off-Target Screening

CompoundScreening PanelKey FindingsReference
This compound Panel of 19 other nuclear receptorsNo agonistic activities and no or weak antagonistic activities.
Vimirogant (VTP-43742) Not specifiedGenerally well-tolerated in Phase 1 and 2a trials, but reversible transaminase elevations were observed at the highest dose. Development was terminated due to liver toxicity concerns.
BI 730357 Typical screening panels of receptors and kinasesNo off-target activity was detected. Development was discontinued due to limited efficacy and findings from a non-human carcinogenicity study.
Cedirogant (ABBV-157) Preclinical chronic toxicology studyDevelopment was terminated due to findings in a preclinical chronic toxicology study.
IMU-935 Not specifiedFavorable safety, tolerability, and pharmacokinetic profile in a Phase 1 study.

Experimental Protocols

Below are detailed methodologies for key experiments typically employed in off-target screening and selectivity profiling.

Nuclear Receptor Selectivity Panel
  • Objective: To determine the selectivity of a compound against a panel of nuclear receptors.

  • Methodology: Cell-based reporter gene assays are commonly used.

    • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids:

      • An expression vector encoding the ligand-binding domain of the nuclear receptor of interest fused to a DNA-binding domain (e.g., GAL4).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a UAS-luciferase reporter).

    • Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (e.g., this compound) and a known reference agonist or antagonist for each nuclear receptor.

    • Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

    • Data Analysis: The effect of the test compound on the activity of each nuclear receptor is determined. For antagonism assays, the IC50 value (the concentration at which the compound inhibits 50% of the reference agonist's response) is calculated. For agonism assays, the EC50 value (the concentration at which the compound produces 50% of the maximal response) is determined.

Broad Off-Target Pharmacology Profiling (e.g., Eurofins SafetyScreen44™)
  • Objective: To identify potential off-target interactions of a compound with a broad range of receptors, ion channels, transporters, and enzymes.

  • Methodology: A combination of radioligand binding assays and functional assays is employed.

    • Target Panel: A panel of targets with known relevance to adverse drug reactions is used (e.g., the SafetyScreen44™ panel includes targets such as adrenergic, dopaminergic, serotonergic, and opioid receptors, as well as hERG potassium channels and COX enzymes).

    • Binding Assays:

      • Cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand and the test compound at a fixed concentration (e.g., 10 µM).

      • The amount of radioligand bound to the target is measured using a scintillation counter.

      • The percentage inhibition of radioligand binding by the test compound is calculated.

    • Functional Assays:

      • For enzymes, the effect of the test compound on the catalytic activity is measured using a substrate-specific assay (e.g., colorimetric or fluorometric).

      • For ion channels (e.g., hERG), patch-clamp electrophysiology is used to measure the effect of the compound on ion channel currents.

    • Data Analysis: Significant interaction is typically defined as >50% inhibition or stimulation at the tested concentration. For hits, follow-up dose-response studies are conducted to determine IC50 or EC50 values.

Kinase Selectivity Profiling (e.g., KINOMEscan™)
  • Objective: To assess the selectivity of a compound against a large panel of protein kinases.

  • Methodology: A competition binding assay is a common format.

    • Assay Principle: An immobilized active site-directed ligand for each kinase is used. The test compound is incubated with the kinase and the immobilized ligand.

    • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

    • Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using a DNA-tagged antibody against the kinase followed by qPCR.

    • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase. The data can be used to generate a selectivity profile and identify potential off-target kinase interactions.

Visualizations

Signaling Pathway of RORγt and Th17 Cell Differentiation

RORgt_Pathway cluster_extracellular Extracellular cluster_cell Naive T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_Th17 Th17 Cell TGF-β TGF-β STAT3 STAT3 TGF-β->STAT3 Phosphorylation IL-6 IL-6 IL-6->STAT3 IL-23 IL-23 RORgt_mRNA RORgt_mRNA STAT3->RORgt_mRNA Transcription RORgt_protein RORgt_protein RORgt_mRNA->RORgt_protein Translation RORgt_active RORgt_active RORgt_protein->RORgt_active Translocation IL17_gene IL17_gene RORgt_active->IL17_gene Transcription IL23R_gene IL23R_gene RORgt_active->IL23R_gene Transcription IL17_secretion IL-17 Secretion IL17_gene->IL17_secretion IL23R_expression IL-23R Expression IL23R_gene->IL23R_expression IL23R_expression->IL-23 TAK828F This compound TAK828F->RORgt_active Inhibition

Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.

Experimental Workflow for Off-Target Screening

Off_Target_Workflow cluster_screening Primary Screening cluster_analysis Hit Identification & Triage cluster_confirmation Secondary Screening cluster_output Final Profile Test_Compound Test Compound (e.g., this compound) Screening_Panel Broad Target Panel (e.g., SafetyScreen44™) Test_Compound->Screening_Panel Primary_Assay Single Concentration Binding/Functional Assays Screening_Panel->Primary_Assay Data_Analysis Data Analysis (% Inhibition > 50%) Primary_Assay->Data_Analysis Hit_Triage Hit Triage Data_Analysis->Hit_Triage Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Triage->Dose_Response Identified Hits Orthogonal_Assay Orthogonal/Functional Confirmatory Assays Dose_Response->Orthogonal_Assay Selectivity_Profile Off-Target Selectivity Profile Orthogonal_Assay->Selectivity_Profile

Caption: A typical workflow for in vitro off-target liability screening of a drug candidate.

Conclusion

This compound demonstrates high selectivity for RORγt over its closely related isoforms, RORα and RORβ, and shows a clean profile against a panel of other nuclear receptors. This high selectivity is a desirable characteristic for a therapeutic candidate, as it may minimize the potential for off-target effects mediated by other nuclear receptors. While comprehensive off-target screening data for a broad panel of receptors, ion channels, and enzymes is not publicly available for this compound, the available data suggests a favorable selectivity profile.

In comparison, several other RORγt inhibitors have faced development challenges. VTP-43742 was associated with liver toxicity, and the development of BI 730357 and cedirogant was discontinued due to efficacy and toxicology concerns, respectively. IMU-935 has shown a good safety profile in early clinical studies.

The rigorous assessment of off-target activities through comprehensive screening panels is crucial for the development of safe and effective therapeutics. The data available to date supports the continued development of this compound as a selective RORγt inverse agonist with a promising safety profile. Further disclosure of comprehensive off-target screening data will provide a more complete understanding of its safety and selectivity.

References

Head-to-Head Comparison of RORγt Inhibitors in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: November 2025

The nuclear receptor RORγt is a master regulator of T helper 17 (Th17) cell differentiation, which plays a critical role in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1][2][3] Consequently, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors to treat Th17-mediated autoimmune diseases.[1][4] This guide provides a head-to-head comparison of the preclinical efficacy of several RORγt inhibitors in the EAE model, based on available experimental data.

RORγt Signaling in Th17 Differentiation

RORγt is essential for the transcriptional activation of genes that define the Th17 cell lineage, including the signature cytokine IL-17A. The signaling pathway leading to RORγt activation and Th17 differentiation is a complex process involving various cytokines and transcription factors.

RORgt_Signaling_Pathway cluster_signals Differentiation Signals TGFb TGF-β IL6 IL-6 NaiveT Naive CD4+ T Cell STAT3 STAT3 NaiveT->STAT3 Activation RORgt_node RORγt STAT3->RORgt_node Induces Th17 Th17 Cell RORgt_node->Th17 Drives Differentiation IL17 IL-17A, IL-17F Th17->IL17 Produces IL21 IL-21 Th17->IL21 Produces IL22 IL-22 Th17->IL22 Produces Inhibitor RORγt Inhibitor Inhibitor->RORgt_node Inhibits

Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.

Comparative Efficacy of RORγt Inhibitors in the EAE Model

Several small molecule RORγt inhibitors have demonstrated efficacy in ameliorating disease severity in the EAE model. The following tables summarize the in vivo effects of different inhibitors based on published studies. It is important to note that these data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparison of TMP778, TMP920, and Digoxin in EAE
ParameterVehicle (DMSO)TMP778TMP920Digoxin
Mean Peak Clinical Score ~3.5~1.5~2.0~2.5
Day of Disease Onset ~Day 10DelayedDelayedDelayed
Effect on IL-17 Production N/AEfficiently DecreasedInhibitedInhibited
In Vitro IC50 (RORγt) N/A0.017 µM1.1 µMNot specified

Data compiled from a study by Huh et al. (2013), which suggests that TMP778 is the most potent among the three in reducing IL-17 production.

Table 2: Efficacy of an Allosteric RORγt Inhibitor (Compound 3) in EAE
TreatmentDoseMean Peak Clinical ScoreDay of Significant Disease Onset
Vehicle N/A3.08 ± 0.28Day 12
Compound 3 3 mg/kg2.79 ± 0.25Not significantly different from vehicle
Compound 3 10 mg/kg2.32 ± 0.21Not significantly different from vehicle
Compound 3 30 mg/kg1.5 ± 0.27Day 15 (Delayed)
FTY720 (Positive Control) 3 mg/kg0.54 ± 0.234Day 20 (Delayed)

This study demonstrates a dose-dependent effect of Compound 3 in attenuating EAE severity.

Experimental Protocols

The EAE model is the most widely used animal model for MS, mimicking key features of the disease's inflammatory and demyelinating pathology.

EAE Induction and Treatment Protocol

A common method for inducing EAE in C57BL/6 mice involves immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide.

  • Immunization (Day 0): Female C57BL/6 mice (9 weeks of age) are immunized subcutaneously with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin at the time of immunization and again 24-48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

  • RORγt Inhibitor Treatment: Oral or subcutaneous administration of the RORγt inhibitor or vehicle control is typically initiated on day 0 or day 1 post-immunization and continues daily for a specified duration (e.g., 28 days).

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.

EAE_Workflow Day0 Day 0: MOG/CFA Immunization + Pertussis Toxin Day1 Day 1: Start RORγt Inhibitor or Vehicle Treatment (daily) Day0->Day1 Day7_28 Days 7-28: Daily Clinical Scoring (Scale 0-5) Day1->Day7_28 Endpoint Endpoint Analysis: - Histology - Cytokine Profiling - Immune Cell Infiltration Day7_28->Endpoint

Caption: Generalized experimental workflow for EAE studies with RORγt inhibitors.

Summary and Conclusion

The available preclinical data consistently demonstrate that inhibition of RORγt is a viable therapeutic strategy for mitigating Th17-mediated autoimmunity in the EAE model. Different RORγt inhibitors, including TMP778, TMP920, Digoxin, and other proprietary compounds, have shown the ability to delay disease onset and reduce the severity of clinical symptoms. The efficacy of these inhibitors is often dose-dependent and correlates with their potency in inhibiting RORγt activity and subsequent IL-17 production.

While the presented data offers a valuable comparison, it is crucial to acknowledge the limitations of cross-study comparisons. Future research involving direct head-to-head studies of these inhibitors in the same EAE model will be essential for a more definitive assessment of their comparative efficacy and for guiding the selection of candidates for clinical development.

References

A Comparative Guide to the Potency and Efficacy of RORγt Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) has been identified as the master transcriptional regulator for T helper 17 (Th17) cells.[1][2][3] These cells are crucial for clearing certain types of infections but are also deeply implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4][5] By driving the production of pro-inflammatory cytokines like Interleukin-17A (IL-17A), IL-17F, and IL-22, RORγt represents a highly attractive therapeutic target. Consequently, significant effort has been invested in developing small-molecule inverse agonists and antagonists to inhibit its activity.

This guide provides a comparative overview of various RORγt modulators, summarizing their potency and efficacy from published data. It also details common experimental protocols used for their evaluation and visualizes the core signaling pathway and a typical drug discovery workflow.

Quantitative Comparison of RORγt Modulators

The following table summarizes the potency and cellular activity of several representative RORγt modulators. Potency is typically measured in biochemical assays (e.g., binding affinity, co-activator displacement) and cellular reporter assays, while efficacy is often assessed by the inhibition of IL-17A production in primary T cells.

ModulatorTypeTargetPotency (IC50/EC50)Cellular Activity (IL-17 Inhibition)Development Stage (Reported)
BMS-986251 Inverse AgonistRORγtPotent inverse agonist activity.Demonstrated dose-dependent inhibition of IL-17F in a mouse PD model and robust efficacy in preclinical psoriasis models.Clinical. Preclinical studies raised concerns about thymic lymphomas.
VTP-43742 Inverse AgonistRORγtNot specified.Showed 50-75% reduction in IL-17A/F levels in psoriasis patients.Clinical. Terminated due to safety signals (liver enzyme elevations).
JNJ-54271074 Inverse AgonistRORγt1-hybrid reporter assay (HEK293T): IC50 = 4 nM.Dose-dependently suppressed joint inflammation in a murine arthritis model and inhibited IL-17A in human PBMCs.Preclinical.
GSK805 InhibitorRORγtNot specified.Potently inhibits the development of Th17 cells and shows efficacy in an EAE model (a model for multiple sclerosis) via oral administration.Preclinical.
TMP778 InhibitorRORγtNot specified.Suppresses Th17 cell differentiation and ameliorates EAE. Its effects most closely mimic RORγt deletion.Preclinical.
ML209 AntagonistRORγtInhibited transcriptional activity of RORγt at submicromolar concentrations.Suppressed Th17 cell differentiation at submicromolar concentrations.Preclinical Probe.
SR1001 Inverse AgonistRORα and RORγtNot specified.Inhibits Th17 differentiation.Preclinical (Non-selective).
Digoxin InhibitorRORγtIC50 value of 1.98 μM.Selectively inhibits RORγt.Preclinical Tool.

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly based on the assay format. This table is for comparative purposes based on available literature.

Signaling Pathway and Experimental Workflow

To understand how RORγt modulators are evaluated, it is essential to visualize both the biological pathway they target and the experimental pipeline used to identify and validate them.

RORgt_Signaling_Pathway cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R IL-23 IL-23 IL23R IL-23R IL-23->IL23R TGF-beta TGF-beta TGFR TGF-βR TGF-beta->TGFR STAT3 STAT3 IL6R->STAT3 Activates IL23R->STAT3 Activates SMADs SMADs TGFR->SMADs Activates RORgt RORγt STAT3->RORgt Induces Expression SMADs->RORgt Induces Expression IL17_Promoter IL17A/F Promoter RORgt->IL17_Promoter Binds IL23R_Promoter IL23R Promoter RORgt->IL23R_Promoter Binds IRF4 IRF4 IRF4->IL17_Promoter Co-activates with RORγt RUNX1 RUNX1 RUNX1->IL17_Promoter Co-activates with RORγt Gene_Expression ↑ IL-17A, IL-17F, IL-23R (Pro-inflammatory Cytokines) IL17_Promoter->Gene_Expression IL23R_Promoter->Gene_Expression

Caption: RORγt signaling pathway in Th17 cell differentiation.

Drug_Discovery_Workflow Start Compound Library HTS Primary Screen: Biochemical or Reporter Assay (e.g., RORγt FRET or Luciferase) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Secondary_Assay Secondary Assay: Cellular Th17 Differentiation (IL-17A ELISA / Flow Cytometry) Hit_ID->Secondary_Assay Active Compounds Lead_Gen Lead Generation Secondary_Assay->Lead_Gen Confirmed Activity Selectivity Selectivity Profiling (vs. RORα, RORβ, other NHRs) Lead_Gen->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Selective Leads In_Vivo In Vivo Efficacy Models (e.g., EAE, Psoriasis, Arthritis) PK_PD->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate Efficacious & Safe

Caption: Typical workflow for RORγt modulator discovery.

Key Experimental Protocols

The characterization of RORγt modulators relies on a tiered system of biochemical, cellular, and in vivo assays.

Biochemical Assays

These assays directly measure the interaction between the compound and the RORγt protein.

  • Radioligand Competition Binding Assay:

    • Principle: Measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the RORγt Ligand Binding Domain (LBD).

    • Methodology:

      • Recombinant human or murine RORγt LBD is incubated in a multi-well plate.

      • A known concentration of a tritiated RORγt ligand is added to the wells.

      • Serial dilutions of the test compound are added and incubated to allow for competitive binding.

      • The amount of bound radioligand is quantified using a scintillation counter. A decrease in radioactivity indicates displacement by the test compound.

      • Data are used to calculate the IC50 value.

  • FRET Co-activator Recruitment Assay:

    • Principle: RORγt requires co-activator proteins to initiate transcription. This assay measures a compound's ability to disrupt the interaction between the RORγt LBD and a co-activator peptide.

    • Methodology:

      • Recombinant RORγt LBD (often tagged with a FRET donor, e.g., terbium) is incubated with a co-activator peptide (e.g., from TRAP220 or SRC-1) tagged with a FRET acceptor (e.g., fluorescein).

      • When the LBD and co-activator interact, the donor and acceptor are brought into proximity, generating a FRET signal.

      • An inverse agonist will bind to the LBD and prevent co-activator recruitment, leading to a decrease in the FRET signal.

      • The change in signal is measured across a range of compound concentrations to determine the IC50.

Cell-Based Assays

These assays assess the compound's activity in a more biologically relevant context.

  • RORγt Reporter Gene Assay:

    • Principle: Measures the transcriptional activity of RORγt in a cellular environment.

    • Methodology:

      • A host cell line (e.g., HEK293T or Jurkat) is transfected with two plasmids.

      • The first plasmid expresses a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD.

      • The second plasmid contains a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activation sequence (UAS).

      • Expression of the fusion protein drives luciferase production.

      • Cells are treated with test compounds. An inhibitor will reduce the luciferase signal, which is quantified by luminescence.

  • Primary Human/Mouse Th17 Differentiation Assay:

    • Principle: This is a gold-standard assay to confirm a compound's ability to prevent the development of pro-inflammatory Th17 cells from naive CD4+ T cells.

    • Methodology:

      • Naive CD4+ T cells are isolated from human peripheral blood or mouse spleens.

      • Cells are cultured under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies plus cytokines like TGF-β, IL-6, and IL-23).

      • The cells are simultaneously treated with serial dilutions of the test compound or a vehicle control (DMSO).

      • After several days, the supernatant is collected to measure IL-17A secretion by ELISA, or the cells are restimulated and analyzed for intracellular IL-17A expression by flow cytometry.

      • A reduction in the percentage of IL-17A-producing cells or the amount of secreted IL-17A indicates inhibitory activity.

In Vivo Efficacy Models

These assays evaluate the therapeutic potential of a compound in animal models of human autoimmune diseases.

  • Experimental Autoimmune Encephalomyelitis (EAE):

    • Principle: A widely used mouse model for multiple sclerosis, where immunization with myelin peptides induces a Th17-driven autoimmune attack on the central nervous system.

    • Methodology:

      • Mice are immunized with a myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant.

      • Animals are treated with the RORγt modulator or vehicle, typically starting before or at the onset of clinical symptoms.

      • Mice are scored daily for clinical signs of disease (e.g., tail limpness, limb paralysis).

      • Efficacy is determined by a delay in disease onset or a reduction in the maximum clinical score compared to the vehicle group.

Challenges and Future Outlook

While RORγt remains a compelling target, the development of its modulators has been challenging. Several clinical trials have been terminated due to safety concerns, including liver enzyme elevation and potential effects on thymocyte maturation, which can lead to thymic abnormalities in preclinical models. RORγt is not only crucial for Th17 function but also plays a vital role in the development of T cells in the thymus.

Future strategies may focus on developing modulators with improved selectivity, novel allosteric mechanisms of action that might decouple Th17 inhibition from thymic effects, or tissue-targeted delivery to minimize systemic exposure and off-target effects. Despite the hurdles, the continued exploration of RORγt modulation holds promise for delivering a new class of oral therapeutics for autoimmune diseases.

References

TAK-828F: A Comparative Analysis of Cross-Reactivity with RORα and RORβ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of TAK-828F, a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist, with RORα and RORβ. The data presented herein demonstrates the high selectivity of this compound for RORγt, a key target in the treatment of Th17-mediated inflammatory diseases.

Quantitative Cross-Reactivity Data

This compound exhibits significant selectivity for RORγt over other ROR isoforms. In cell-based functional reporter assays, this compound demonstrated potent inverse agonist activity against human and mouse RORγt. In contrast, it showed no inhibitory effect on the transcriptional activity of human RORα and RORβ at concentrations up to 10 μmol/L.[1] This represents a selectivity of over 5000-fold for RORγt.[2][3][4]

TargetSpeciesAssay TypeThis compound IC₅₀
RORγt HumanReporter Gene Assay6.1 nM[5]
RORγt MouseReporter Gene Assay9.5 nM
RORα HumanReporter Gene Assay>10,000 nM
RORβ HumanReporter Gene Assay>10,000 nM

Experimental Protocols

The cross-reactivity of this compound was primarily determined using a cell-based reporter gene assay. The following is a detailed methodology for this key experiment.

ROR Reporter Gene Assay

Objective: To determine the inhibitory activity of this compound on the transcriptional activity of human RORγt, RORα, and RORβ.

Cell Line: Jurkat cells (human T-lymphocyte cell line).

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Expression vectors for human RORγt, human RORα, and human RORβ

  • Reporter vector containing a ROR response element (RORE) upstream of a luciferase reporter gene (e.g., pGL4.28[luc2P/minP/Hygro] with a 3xRORE insert)

  • Control vector (e.g., empty pcDNA3.1)

  • Electroporation system and cuvettes

  • This compound compound

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Methodology:

  • Cell Culture: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator. Cells are maintained in the logarithmic growth phase.

  • Transient Transfection:

    • Jurkat cells are harvested and resuspended in serum-free RPMI-1640 medium at a concentration of 1 x 10⁷ cells/mL.

    • For each transfection, 10 μg of the respective ROR expression vector (or empty vector control) and 10 μg of the RORE-luciferase reporter vector are added to an electroporation cuvette.

    • 200 μL of the cell suspension is added to the cuvette and mixed gently.

    • Electroporation is performed using a single pulse at 250 V and 960 μF.

    • Immediately after electroporation, the cells are transferred to a 6-well plate containing pre-warmed complete culture medium and incubated for 24 hours.

  • Compound Treatment:

    • After the 24-hour incubation, the transfected cells are treated with various concentrations of this compound or vehicle (DMSO) for an additional 24 hours.

  • Luciferase Assay:

    • Following compound treatment, the cells are harvested and lysed according to the manufacturer's protocol for the luciferase assay system.

    • The cell lysate is transferred to a white, opaque 96-well plate.

    • Luciferase assay reagent is added to each well, and luminescence is measured using a luminometer.

  • Data Analysis:

    • The relative luciferase units (RLU) are determined for each concentration of this compound.

    • The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

RORγt Signaling Pathway

The following diagram illustrates the signaling pathway of RORγt, the primary target of this compound. RORγt is a master regulator of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines like IL-17A.

RORgt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL6 IL6R IL-6 Receptor IL6->IL6R SMADs SMADs TGFbR->SMADs STAT3 STAT3 IL6R->STAT3 RORgt_gene RORC gene SMADs->RORgt_gene STAT3->RORgt_gene RORgt RORγt RORgt_gene->RORgt IL17_gene IL17A gene RORgt->IL17_gene IL17 IL-17A IL17_gene->IL17 Transcription & Translation TAK828F This compound TAK828F->RORgt Inverse Agonist Coactivator Coactivator Coactivator->RORgt

Caption: RORγt signaling pathway leading to IL-17A production.

RORα Signaling Pathway

RORα is involved in various physiological processes, including development, metabolism, and the regulation of circadian rhythm. Its signaling pathway involves the transcriptional regulation of target genes through ROR response elements (ROREs).

RORa_Pathway cluster_nucleus Nucleus RORa RORα RORE RORE RORa->RORE Target_Genes Target Genes (e.g., Npas2, Bmal1) RORE->Target_Genes Transcription Coactivator Coactivator Coactivator->RORa

Caption: Simplified RORα signaling pathway.

RORβ Signaling Pathway

RORβ plays a crucial role in the development of the central nervous system, particularly in the retina and cerebral cortex, and is also involved in circadian rhythm.

RORb_Pathway cluster_nucleus Nucleus RORb RORβ RORE RORE RORb->RORE Target_Genes Target Genes (e.g., S-opsin) RORE->Target_Genes Transcription Coactivator Coactivator Coactivator->RORb

Caption: Simplified RORβ signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the logical workflow for assessing the cross-reactivity of a compound like this compound against different ROR isoforms.

Experimental_Workflow Start Start Cell_Culture Culture Jurkat Cells Start->Cell_Culture Transfection Transient Transfection with ROR Expression and Luciferase Reporter Vectors Cell_Culture->Transfection Compound_Treatment Treat with this compound (Dose-Response) Transfection->Compound_Treatment Luciferase_Assay Perform Luciferase Assay Compound_Treatment->Luciferase_Assay Data_Analysis Analyze Data and Calculate IC₅₀ Values Luciferase_Assay->Data_Analysis Conclusion Determine Selectivity Data_Analysis->Conclusion

Caption: Workflow for ROR cross-reactivity assessment.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of TAK-828F

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical information for the proper disposal of TAK-828F, a potent and selective RORγt inverse agonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical waste management.

Hazard and Safety Summary

This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following personal protective equipment should be worn:

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Protective gloves[1].

  • Skin and Body Protection: Impervious clothing to prevent skin contact[1].

  • Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation[1].

Quantitative Data for Handling and Storage

For safe management leading up to disposal, adhere to the following storage conditions.

ParameterConditionSource
Storage Temperature (Powder) -20°C
Storage Temperature (in Solvent) -80°C
General Storage Conditions Keep container tightly sealed in a cool, well-ventilated area.
Environmental Precautions Keep away from drains, water courses, or the soil.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant". The following steps provide a general protocol to achieve this safely.

1. Waste Identification and Segregation:

  • Label a dedicated, sealed container for this compound waste. The container must be clearly marked with the chemical name and associated hazard symbols.
  • Do not mix this compound with other chemical waste unless compatibility has been confirmed by a qualified safety professional.

2. Collection of Spillage:

  • In the event of a spill, collect the spillage to prevent environmental release.
  • Use appropriate absorbent materials for liquid spills. For solid spills, carefully take up the material to avoid dust generation.
  • Place all contaminated materials, including PPE, into the designated this compound waste container.

3. Final Disposal Procedure:

  • Ensure the waste container is tightly sealed.
  • Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for proper handling and disposal.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Prepare Labeled, Sealed Waste Container ppe->waste_container is_spill Is it a spill? waste_container->is_spill collect_spill Collect Spillage & Contaminated Materials is_spill->collect_spill Yes collect_routine Place Unused/Waste This compound in Container is_spill->collect_routine No seal Tightly Seal Container collect_spill->seal collect_routine->seal contact_disposal Contact Approved Waste Disposal Company seal->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds end_disposal Arrange for Pickup and Disposal provide_sds->end_disposal

Caption: Workflow for the safe disposal of this compound.

Signaling Pathway of this compound

While not directly related to disposal, understanding the mechanism of action of this compound is crucial for researchers handling this compound. This compound is a potent and selective inverse agonist of the Retinoic acid-related orphan receptor γt (RORγt). RORγt is a key transcription factor involved in the differentiation and function of T-helper 17 (Th17) cells, which are critical in inflammatory responses. By inhibiting RORγt, this compound can suppress the production of pro-inflammatory cytokines like IL-17A.

RORgt RORγt Th17 Th17 Cell Differentiation & Function RORgt->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Inflammatory Response IL17->Inflammation TAK828F This compound TAK828F->RORgt

Caption: this compound inhibits the RORγt signaling pathway.

References

Safeguarding Researchers: A Comprehensive Guide to Handling TAK-828F

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Laboratory

For researchers, scientists, and drug development professionals working with TAK-828F, a potent and selective RORγt inverse agonist, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this novel compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent pharmaceutical compounds and the general safety guidelines for RORγt inverse agonists. The open handling of potent powdered substances is strongly discouraged.

Engineering Controls should be the primary means of exposure control.

  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize inhalation exposure. The facility should have single-pass air to prevent cross-contamination.

  • Containment: For procedures with a high potential for aerosolization, such as sonication or vortexing, contained systems should be used.

Personal Protective Equipment (PPE) serves as a crucial secondary barrier.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.To prevent skin contact.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Body Protection A fully buttoned lab coat with elastic cuffs. A disposable gown is recommended for handling larger quantities or during procedures with a high risk of contamination.To protect skin and clothing from contamination.
Respiratory Protection For procedures that may generate dust or aerosols outside of a primary engineering control, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.To prevent inhalation of the compound.
Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is critical to minimize exposure and ensure the integrity of experiments.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.

Preparation of Solutions:

  • All weighing and solution preparation of solid this compound must be performed within a ventilated enclosure.

  • Use a dedicated set of non-sparking spatulas and weighing papers.

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

Administration (In Vitro and In Vivo):

  • For in vitro studies, add the compound solution to cell cultures within a biological safety cabinet.

  • For in vivo studies, utilize appropriate animal handling techniques to minimize aerosol generation during administration.

Decontamination and Waste Disposal:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated. A suitable decontamination solution (e.g., 70% ethanol) should be used.

  • Dispose of all contaminated waste, including gloves, weighing papers, and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information about the compound as possible.

Visualizing Safety: Workflows and Decision-Making

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

PPE_Selection_for_TAK828F cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls start Start: Handling this compound task Assess Task-Specific Risks (e.g., weighing, dissolving, administration) start->task is_powder Handling Solid Form? task->is_powder fume_hood Work in Ventilated Enclosure (Fume Hood, Glove Box) is_powder->fume_hood Yes solution_handling Handling Solution Form is_powder->solution_handling No ppe_base Standard PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat fume_hood->ppe_base respirator Add Respirator (N95+) fume_hood->respirator If potential for aerosolization outside of enclosure solution_handling->ppe_base TAK828F_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Receive & Store this compound weigh Weigh Solid in Ventilated Enclosure start->weigh dissolve Prepare Solution in Ventilated Enclosure weigh->dissolve administer Administer Compound (In Vitro / In Vivo) dissolve->administer decontaminate Decontaminate Surfaces & Equipment administer->decontaminate waste Collect Contaminated Waste decontaminate->waste dispose Dispose as Hazardous Waste waste->dispose end End dispose->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.